Panepophenanthrin
Description
This compound has been reported in Panus rudis and Hyrtios reticulatus with data available.
from a mushroom strain, an inhibitor of the ubiquitin-activating enzyme; structure in first source
Structure
3D Structure
Properties
CAS No. |
409064-57-9 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |
InChI Key |
WQBRQZUREPTGLI-ODDMXWQNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Panepophenanthrin: A Technical Guide to its Discovery, Isolation, and Characterization from Panus rudis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin is a novel natural product isolated from the fermented broth of the mushroom Panus rudis. It has garnered significant interest within the scientific community due to its unique chemical structure and its potent and specific inhibitory activity against the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows.
Discovery and Biological Activity
This compound was first reported in 2002 by Sekizawa and colleagues, who isolated the compound from the culture broth of the mushroom strain Panus rudis Fr. IFO 8994.[1] It was identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), which catalyzes the initial ATP-dependent step in the ubiquitin conjugation cascade.[1][2] This pathway is essential for the targeted degradation of cellular proteins, playing a crucial role in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis. The inhibition of this pathway at the level of the E1 enzyme makes this compound a valuable tool for studying the ubiquitin-proteasome system and a potential lead compound for the development of novel therapeutics, particularly in oncology.
Quantitative Biological Activity Data
This compound inhibits the formation of the E1-ubiquitin thioester intermediate.[2] The inhibitory concentration of this compound is summarized in the table below.
| Biological Target | Assay | IC50 Value |
| Ubiquitin-Activating Enzyme (E1) | Inhibition of E1-ubiquitin thioester intermediate formation | 17 µg/mL |
Experimental Protocols
Fungal Fermentation and Culture
The production of this compound is achieved through the submerged fermentation of Panus rudis.
-
Strain: Panus rudis Fr. IFO 8994
-
Culture Medium: A suitable medium for the cultivation of Panus rudis consists of potato dextrose broth (PDB).
-
Fermentation Conditions: The fungus is cultured in a liquid medium at 27°C for 3 weeks under static conditions. For a larger scale production, a 10-liter culture is typically prepared.
Isolation and Purification of this compound
The following protocol details the multi-step purification process to isolate this compound from the culture broth of Panus rudis.
-
Extraction: The culture broth (10 L) is filtered to remove the mycelia. The filtrate is then subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and then eluted with acetone. The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate (EtOAc).
-
Silica Gel Column Chromatography: The ethyl acetate extract is concentrated and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol (CHCl3-MeOH). Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound from the silica gel chromatography are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol (MeOH).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol in water, to yield pure this compound (30 mg).
Ubiquitin-Activating Enzyme (E1) Inhibition Assay
The following is a representative in vitro assay to determine the inhibitory activity of this compound against the ubiquitin-activating enzyme (E1).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, and recombinant human ubiquitin-activating enzyme (E1).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. A control reaction with the solvent alone should be included.
-
Initiation of Reaction: Initiate the reaction by adding ubiquitin to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Analysis: Terminate the reaction by adding SDS-PAGE loading buffer without a reducing agent. The formation of the ubiquitin-E1 thioester conjugate can be analyzed by non-reducing SDS-PAGE and visualized by Coomassie blue staining or western blotting with an anti-ubiquitin antibody.
-
Quantification: The intensity of the band corresponding to the ubiquitin-E1 conjugate is quantified, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the formation of the conjugate compared to the control.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H28O8 |
| Molecular Weight | 420.46 g/mol |
| Appearance | Colorless solid |
Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z |
| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) | Positive | 421.1812 ([M+H]+) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The 1H and 13C NMR data for this compound are presented in the tables below (in CDCl3, 500 MHz for 1H and 125 MHz for 13C).
1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.01 | d | 15.9 | H-1' |
| 5.72 | d | 15.9 | H-2' |
| 4.41 | s | H-1 | |
| 4.09 | d | 4.0 | H-10 |
| 3.63 | d | 4.0 | H-9 |
| 3.51 | d | 4.0 | H-8 |
| 3.44 | d | 4.0 | H-2 |
| 3.39 | d | 4.0 | H-3 |
| 2.25 | m | H-5a | |
| 1.85 | m | H-10a | |
| 1.78 | m | H-10b | |
| 1.40 | s | H-4' (Me) | |
| 1.39 | s | H-5' (Me) | |
| 1.25 | s | Me-5 | |
| 1.10 | s | Me-5 |
13C NMR Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 202.1 | C | C-7 |
| 138.8 | CH | C-2' |
| 128.5 | CH | C-1' |
| 91.8 | C | C-10c |
| 84.1 | CH | C-1 |
| 79.2 | C | C-3a |
| 73.1 | C | C-3' |
| 71.0 | CH | C-10 |
| 61.2 | CH | C-9 |
| 60.8 | CH | C-8 |
| 59.8 | CH | C-2 |
| 58.9 | CH | C-3 |
| 53.6 | C | C-5a |
| 49.5 | C | C-10b |
| 44.9 | C | C-5 |
| 37.6 | CH2 | C-10a |
| 29.9 | CH3 | C-4' |
| 29.9 | CH3 | C-5' |
| 25.4 | CH3 | Me-5 |
| 22.0 | CH3 | Me-5 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound's Inhibition of the Ubiquitin-Proteasome Pathway
References
Panepophenanthrin: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin is a natural product isolated from the mushroom Panus rudis.[1][2] It has garnered significant attention in the scientific community due to its unique and complex molecular architecture and its potent biological activity as an inhibitor of the ubiquitin-activating enzyme (E1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of this compound, intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.
Chemical Structure and Physicochemical Properties
This compound possesses a densely functionalized and stereochemically rich tetracyclic core.[1][3] Its molecular formula is C₂₂H₂₈O₈, with a corresponding molecular weight of approximately 420.5 g/mol .[1][4] The complex structure features a phenanthrene-like framework fused with furan and oxirane rings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₈ | [1][4] |
| Molecular Weight | 420.5 g/mol | [1][4] |
| IUPAC Name | (1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.0²,⁸.0⁴,⁶.0¹³,¹⁸.0¹⁴,¹⁶]octadec-8-en-7-one | [1] |
| PubChem CID | 10432257 | [1] |
| Natural Source | Panus rudis (mushroom) | [1][2][3] |
| Appearance | White powder | |
| Solubility | Soluble in methanol, DMSO |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and crystallographic data are available in the supporting information of the primary literature.[1][2]
Stereochemistry
The molecular structure of this compound is characterized by the presence of eleven contiguous stereocenters, two of which are quaternary.[3] The absolute stereochemistry of the naturally occurring (+)-enantiomer has been unequivocally determined through X-ray crystallographic analysis.[2][3] The complex stereochemical arrangement is crucial for its biological activity. The synthesis of this compound, particularly the control of its numerous stereocenters, represents a significant challenge in organic chemistry.[3][5]
Table 2: Stereochemical Features of (+)-Panepophenanthrin
| Feature | Description |
| Number of Stereocenters | 11 |
| Number of Quaternary Stereocenters | 2 |
| Absolute Configuration | Confirmed by X-ray crystallography |
| Optical Activity | Dextrorotatory (+) |
Total Synthesis
The total synthesis of this compound has been achieved by multiple research groups, a testament to its complex structure.[3][5] A common strategy involves a biomimetic approach centered around a key Diels-Alder reaction to construct the core tetracyclic skeleton.[3][5]
Retrosynthetic Analysis
A representative retrosynthetic analysis is depicted below. The strategy hinges on the disconnection of the central tetracyclic core via a retro-Diels-Alder reaction to a monomeric epoxyquinol precursor. This monomer can be further simplified to more readily available starting materials.
Key Experimental Protocols
Diels-Alder Dimerization:
A crucial step in the synthesis is the spontaneous [4+2] cycloaddition of the epoxyquinol monomer.
-
Procedure: The purified epoxyquinol monomer is allowed to stand in a concentrated solution or even neat at room temperature. The dimerization proceeds to form the tetracyclic core of this compound. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Observations: The reaction is highly stereoselective, driven by the inherent facial bias of the monomer. The formation of the desired diastereomer is often favored.
Note: Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided in the supplementary information of the respective publications on the total synthesis of this compound.[3][5]
Biological Activity and Mechanism of Action
This compound is the first-in-class natural product inhibitor of the ubiquitin-activating enzyme (E1).[2][3] The E1 enzyme catalyzes the first step in the ubiquitin-proteasome pathway (UPP), a critical process for protein degradation and regulation in eukaryotic cells.[6]
The Ubiquitin-Proteasome Pathway
The UPP involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins, targeting them for degradation by the proteasome.
Inhibition of E1 Enzyme
This compound specifically inhibits the activity of the E1 enzyme.[2] By doing so, it blocks the entire downstream ubiquitination cascade, leading to the accumulation of proteins that would normally be targeted for degradation. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making this compound a valuable tool for studying the UPP and a potential lead compound for the development of novel anticancer therapeutics. The precise molecular mechanism of E1 inhibition by this compound is an area of ongoing research.
Conclusion
This compound is a remarkable natural product with a formidable chemical structure and potent, specific biological activity. Its total synthesis has been a significant achievement in organic chemistry, and its role as an E1 inhibitor has opened new avenues for research into the ubiquitin-proteasome pathway and its therapeutic targeting. This guide provides a foundational understanding of this compound for scientists and researchers, encouraging further exploration into its complex chemistry and biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H28O8 | CID 10432257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 6. Ubiquitin-activating enzyme - Wikipedia [en.wikipedia.org]
Unraveling the Synthesis of a Potent Fungal Bioweapon: A Technical Guide to the Panepophenanthrin Biosynthesis Pathway
For Immediate Release
[City, State] – December 7, 2025 – The intricate molecular architecture of panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1) produced by the fungus Panus rudis, has long captivated the scientific community. While its total synthesis has been achieved, the natural biosynthetic pathway orchestrated by the fungus has remained largely enigmatic. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic route of this compound, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.
Executive Summary
This compound is a fungal secondary metabolite with significant therapeutic potential due to its unique inhibition of the E1 enzyme, a critical component of the ubiquitin-proteasome system.[1] Understanding its biosynthesis is paramount for harnessing its full potential through biotechnological production and the generation of novel analogs. To date, the complete biosynthetic gene cluster (BGC) for this compound has not been experimentally elucidated. However, based on the compound's structure—a complex polycyclic meroterpenoid—and the recent characterization of the biosynthetic pathway for the structurally related compound panepoxydone from the same fungus, a hypothetical pathway can be proposed. This guide synthesizes the available evidence to present a putative biosynthetic scheme, outlines general experimental protocols for its investigation, and provides a framework for future research.
The Producing Organism: Panus rudis
Panus rudis is a wood-rotting fungus belonging to the family Panaceae.[2][3] Its genome has been sequenced, providing a foundational resource for identifying the biosynthetic gene clusters responsible for its rich secondary metabolism.[4][5][6] The fungus is known to produce a variety of bioactive compounds, including panepoxydone and this compound, highlighting its potential as a source of novel pharmaceuticals.[7][8][9][10]
Proposed Biosynthetic Pathway of this compound
The structure of this compound suggests a hybrid origin from both the polyketide and terpenoid pathways, classifying it as a meroterpenoid. The proposed biosynthetic pathway is likely initiated by the synthesis of a polyketide moiety and a terpenoid precursor, which then undergo a series of enzymatic modifications, including a key cycloaddition reaction.
Precursor Biosynthesis
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the acetate-malonate pathway for the polyketide portion and the mevalonate (MVA) pathway for the terpenoid moiety.[7][11][12] In basidiomycetes like Panus rudis, the MVA pathway is the primary route for terpenoid precursor synthesis.[7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Taxonomy and phylogeny of Panus (Polyporales, Panaceae) in China and its relationship with allies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. first-nature.com [first-nature.com]
- 4. Panus rudis PR-1116 ss-1 genome assembly Panru1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 6. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 7. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]
- 9. [PDF] Biosynthesis of fungal meroterpenoids. | Semantic Scholar [semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enigmatic Dance of Panepophenanthrin: A Technical Deep Dive into its Inhibition of Ubiquitin-Activating Enzyme (E1)
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of Panepophenanthrin, a novel inhibitor of the ubiquitin-activating enzyme (E1). This whitepaper synthesizes available data on its inhibitory effects, kinetic properties, and cellular consequences, providing a foundational resource for further investigation and therapeutic development.
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The ubiquitin-activating enzyme (E1), UBA1, initiates the entire ubiquitination cascade, making it a prime target for therapeutic intervention. This compound, a natural product isolated from the mushroom Panus rudis, was the first identified inhibitor of UBA1. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, consolidating quantitative data, outlining experimental methodologies, and visualizing key pathways to facilitate advanced research and drug discovery efforts in this domain.
Introduction to this compound and the Ubiquitin-Activating Enzyme (E1)
The ubiquitination process is a sequential enzymatic cascade involving E1, E2 (ubiquitin-conjugating enzymes), and E3 (ubiquitin ligases). The E1 enzyme, in an ATP-dependent reaction, activates ubiquitin by forming a high-energy thioester bond between its own catalytic cysteine residue and the C-terminal glycine of ubiquitin. This activated ubiquitin is then transferred to an E2 enzyme, which, in conjunction with an E3 ligase, attaches it to a substrate protein, marking it for various cellular fates, including proteasomal degradation.
This compound emerged as a pioneering molecule in the study of UPS inhibition by directly targeting the apex of this cascade. Its unique chemical structure, a complex polycyclic compound, confers its inhibitory activity against UBA1.[1] Understanding the precise mechanism by which this compound disrupts E1 function is paramount for the rational design of more potent and selective inhibitors with therapeutic potential.
Mechanism of Action of this compound on UBA1
This compound has been shown to inhibit the fundamental first step of the ubiquitination cascade: the formation of the E1-ubiquitin thioester intermediate.[2] This inhibitory action effectively shuts down the entire downstream ubiquitination process.
Kinetic and Mechanistic Insights
While the precise kinetic mechanism of this compound's inhibition of UBA1 has not been definitively elucidated in the currently available literature, the primary mode of action is understood to be the blockade of the formation of the ubiquitin-thioester conjugate. The specific nature of this inhibition, whether it is competitive, non-competitive, uncompetitive, or a mixed-type, remains an area for further investigation. Similarly, it is not yet conclusively determined whether this compound acts as a covalent or non-covalent inhibitor of the UBA1 active site.
Quantitative Analysis of UBA1 Inhibition
The inhibitory potency of this compound and its more cell-permeable synthetic derivatives has been quantified, providing valuable data for structure-activity relationship (SAR) studies and for comparing its efficacy with other UBA1 inhibitors.
| Compound | IC50 (µM) | Source |
| This compound | 40.4 | [2] |
| RKTS-80 | 9.4 | [2] |
| RKTS-81 | 3.5 | [2] |
| RKTS-82 | 90 | [2] |
Table 1: Inhibitory concentration (IC50) values of this compound and its derivatives against ubiquitin-activating enzyme (E1).
Cellular Consequences of UBA1 Inhibition by this compound
By inhibiting the initial step of ubiquitination, this compound is expected to have profound effects on numerous cellular processes that are dependent on a functional ubiquitin-proteasome system.
Induction of Apoptosis
A primary consequence of disrupting protein homeostasis through UPS inhibition is the induction of apoptosis, or programmed cell death. While direct and detailed studies on this compound-induced apoptosis are limited, it is a well-established outcome for other UBA1 inhibitors. The accumulation of misfolded or regulatory proteins, which would normally be targeted for degradation, can trigger cellular stress pathways leading to the activation of the apoptotic cascade. This process typically involves the activation of a series of cysteine proteases known as caspases.
Impact on the Ubiquitin-Proteasome System
Inhibition of UBA1 by this compound is predicted to lead to a global decrease in cellular ubiquitination. This would result in the accumulation of proteins that are substrates for the UPS, including cell cycle regulators, tumor suppressors, and misfolded proteins. The disruption of the delicate balance of protein synthesis and degradation can lead to cell cycle arrest and the activation of cellular stress responses.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's activity are crucial for reproducible research. The following sections outline generalized methodologies that can be adapted for studying this compound and other UBA1 inhibitors.
In Vitro UBA1 Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the formation of the E1-ubiquitin thioester intermediate.
Materials:
-
Recombinant human UBA1 enzyme
-
Ubiquitin
-
Biotinylated Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Prepare a reaction mixture containing UBA1, ubiquitin, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect the formation of the biotinylated E1-ubiquitin thioester adduct.
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities to determine the IC50 value.
Cell-Based Apoptosis Assay
This protocol describes a method to assess the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizing the Mechanism and Pathways
Diagrams are essential for conceptualizing the complex biological processes involved in this compound's mechanism of action.
Caption: Inhibition of UBA1 by this compound.
Caption: Cellular consequences of UBA1 inhibition.
Future Directions and Conclusion
This compound remains a molecule of significant interest due to its pioneering role as a UBA1 inhibitor. However, several key aspects of its mechanism of action require further elucidation. Future research should focus on:
-
Detailed Kinetic Analysis: Performing comprehensive enzyme kinetic studies to determine the precise mode of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).
-
Structural Studies: Obtaining co-crystal structures of this compound or its derivatives bound to UBA1 to identify the specific binding site and molecular interactions.
-
Mechanism of Inhibition: Investigating whether this compound acts as a covalent or non-covalent inhibitor.
-
Cellular Pathway Analysis: Conducting in-depth studies to delineate the specific apoptotic pathways activated by this compound and to quantify its impact on cellular ubiquitin and polyubiquitin levels.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs of this compound to develop more potent and selective UBA1 inhibitors.
References
An In-Depth Technical Guide to the Biological Activity of Phenanthrenequinones and Related Phenanthrenes in Cancer Cell Lines
A Note on the Topic: Panepophenanthrin
Initial research did not yield specific information on a compound named "this compound" within publicly available scientific literature. This may indicate a potential misspelling, a novel or proprietary compound not yet documented in peer-reviewed publications, or an alternative nomenclature.
However, significant research exists on the biological activities of a closely related class of compounds known as phenanthrenes , and more specifically phenanthrenequinones , which demonstrate considerable cytotoxic and anti-cancer properties. This technical guide will, therefore, focus on the biological activity of these well-documented phenanthrene derivatives in cancer cell lines, adhering to all specified content, formatting, and visualization requirements.
Introduction
Natural products remain a cornerstone of modern pharmacology, providing a rich source of structurally diverse and biologically active compounds for drug discovery and development. Among these, phenanthrenes, a class of polycyclic aromatic hydrocarbons isolated from various plant families, notably the Orchidaceae, have garnered significant interest for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and potent cytotoxic activities.
This guide focuses on the anti-cancer properties of phenanthrene derivatives, particularly phenanthrenequinones such as calanquinone A and denbinobin. These compounds have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines. We will explore their mechanism of action, summarize their quantitative biological effects, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Cytotoxic Activity of Phenanthrene Derivatives
Phenanthrenequinones have shown promising cytotoxic effects across numerous human cancer cell lines. The efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific compound and the cancer cell line being tested.
Quantitative Data Summary
The following table summarizes the reported IC50 values for representative phenanthrenequinones, showcasing their potent anti-proliferative activities.
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Calanquinone A | A549 | Lung Carcinoma | 0.08 - 0.89 | [1] |
| PC-3 | Prostate Cancer | 0.08 - 0.89 | [1] | |
| DU145 | Prostate Cancer | 0.08 - 0.89 | [1] | |
| HCT-8 | Colon Cancer | 0.08 - 0.89 | [1] | |
| MCF-7 | Breast Cancer | 0.08 - 0.89 | [1][2] | |
| KB | Nasopharyngeal Carcinoma | 0.08 - 0.89 | [1] | |
| KBVIN | Vincristine-Resistant KB | 0.08 - 0.89 | [1] | |
| HepG2 | Liver Cancer | 0.08 - 1.06 | [1] | |
| Hep3B | Liver Cancer | 0.08 - 0.89 | [1] | |
| Ca9-22 | Oral Cancer | 0.08 - 0.89 | [1] | |
| Denbinobin | Various | Multiple Cancer Types | 0.08 - 1.06 | [1][2] |
| 5-OAc-Calanquinone A | Various | Multiple Cancer Types | 0.16 - 1.66 | [1][2] |
| 5-OAc-Denbinobin | Various | Multiple Cancer Types | 0.16 - 1.66 | [1][2] |
Note: The ranges provided reflect the breadth of activity across multiple cell lines as cited in the literature.
Mechanism of Action and Signaling Pathways
The anti-cancer activity of phenanthrene derivatives is multifaceted, involving the modulation of several critical cellular signaling pathways that govern cell survival, proliferation, and death. The primary mechanisms identified include the induction of apoptosis and the inhibition of key enzymes involved in DNA replication.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Phenanthrenes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are suppressed.[5] This shift causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.[6][7]
Caption: Intrinsic apoptosis pathway induced by phenanthrenes.
The extrinsic pathway is activated by the binding of external ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[4][7] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[7] Active caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to tBid, which links to the intrinsic pathway to amplify the apoptotic signal.
Caption: Extrinsic apoptosis pathway initiated by death ligands.
Inhibition of Topoisomerase II
Some phenanthrenequinones, such as calanquinone A and denbinobin, are predicted to function as Topoisomerase II (Topo II) inhibitors.[1][2] Topo II is an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. By inhibiting Topo II, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
The evaluation of the anti-cancer activity of phenanthrene derivatives involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.
General Experimental Workflow
The logical flow for assessing a novel compound involves sequential assays to determine cytotoxicity, mechanism of cell death, and effects on specific molecular targets.
Caption: Standard workflow for evaluating anti-cancer compounds.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of the phenanthrene derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the phenanthrene derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can confirm the modulation of key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease inhibitors, and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Phenanthrenequinones and related phenanthrene derivatives represent a promising class of natural products with potent anti-cancer activity. Their ability to induce apoptosis through the modulation of key signaling pathways and potentially inhibit essential enzymes like Topoisomerase II makes them attractive candidates for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of these and other novel anti-cancer agents. Further research focusing on in vivo efficacy, safety profiling, and structural optimization is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
Panepophenanthrin: A Technical Guide to its Role as a Ubiquitin-Activating Enzyme (E1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and cellular signaling, making it a prime target for therapeutic intervention, particularly in oncology. Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, has been identified as the first known inhibitor of the ubiquitin-activating enzyme (E1).[1][2] This enzyme catalyzes the initial ATP-dependent step in the ubiquitination cascade, making it an essential component of the UPS. The unique mechanism of action of this compound, targeting the apex of the ubiquitination pathway, presents a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available data, and detailed experimental protocols for its characterization.
Introduction to the Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential pathway for protein degradation in eukaryotic cells. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the covalent attachment of ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the 26S proteasome. The UPS plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, DNA repair, and apoptosis. Dysregulation of the UPS is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
This compound: A Novel E1 Inhibitor
Discovery and Chemical Structure
This compound was isolated from the fermented broth of the mushroom strain Panus rudis IFO 8994.[1] Its complex chemical structure was elucidated through NMR and X-ray crystallographic analyses.[1] The intricate molecular architecture of this compound, featuring a densely substituted tetracyclic core with multiple stereocenters, has been confirmed through its total synthesis.[2][3]
Mechanism of Action
This compound is distinguished as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1).[1][2] By inhibiting E1, this compound effectively blocks the initial and essential step of the ubiquitination cascade. This leads to a global shutdown of protein ubiquitination, thereby disrupting the function of the entire ubiquitin-proteasome system. The inhibition of E1 prevents the activation of ubiquitin and its subsequent transfer to E2 and E3 enzymes, ultimately leading to the accumulation of proteins that are normally targeted for degradation.
Data Presentation
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating inhibitors of the ubiquitin-proteasome system.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the formation of the ubiquitin-E1 thioester conjugate, the first step in the ubiquitination cascade.
Materials:
-
Recombinant human E1 enzyme
-
Ubiquitin
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant E1 enzyme, and ubiquitin.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 2 mM).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of the higher molecular weight ubiquitin-E1 conjugate.
-
Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound.
Cell-Based Ubiquitination Assay
This assay assesses the effect of this compound on global protein ubiquitination within a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293, U2OS)
-
Cell culture medium and reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132, as a positive control for accumulation of ubiquitinated proteins)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Antibody for a loading control (e.g., anti-actin or anti-tubulin)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a desired time period (e.g., 2-6 hours). A positive control group treated with a proteasome inhibitor can also be included.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the smear of polyubiquitinated proteins.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the intensity of the ubiquitin smear to assess the impact of this compound on global ubiquitination.
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and reagents
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway of the Ubiquitin-Proteasome System and the Role of this compound
References
Unveiling the Therapeutic Promise of Panepophenanthrin: An Early Research Perspective
A Technical Guide for Drug Discovery Professionals
Introduction
Panepophenanthrin, a structurally complex natural product isolated from the mushroom Panus rudis, has emerged as a molecule of significant interest in the field of drug discovery. Its distinction lies in being the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1). The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of a vast array of regulatory proteins, thereby controlling fundamental cellular activities such as cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPP is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By targeting the apex of this pathway, this compound presents a unique and compelling therapeutic strategy. This technical guide provides an in-depth overview of the early research on this compound's therapeutic potential, consolidating available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action.
Quantitative Data Summary
Early research has primarily focused on the identification and initial characterization of this compound's inhibitory activity against its primary target, the ubiquitin-activating enzyme (E1). The following table summarizes the key quantitative finding from in vitro studies.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | In vitro enzyme inhibition assay | ~72 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[2] A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
This compound exerts its biological effects by inhibiting the ubiquitin-activating enzyme (E1), the first and essential enzyme in the ubiquitin-proteasome pathway. This ATP-dependent enzyme is responsible for the activation of ubiquitin, a small regulatory protein, making it available for conjugation to substrate proteins. The subsequent ubiquitination of target proteins by ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s) marks them for degradation by the 26S proteasome.
By inhibiting E1, this compound effectively shuts down the entire ubiquitin-proteasome cascade. This leads to the accumulation of ubiquitinated proteins, which can trigger a variety of downstream cellular responses, including cell cycle arrest, induction of apoptosis, and inhibition of signaling pathways that are dependent on the degradation of key regulatory proteins.
References
Panepophenanthrin Structure-Activity Relationship (SAR) Studies: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Panepophenanthrin is a naturally occurring, highly complex molecule that has been identified as the first inhibitor of the ubiquitin-activating enzyme (E1). The E1 enzyme is the apex of the ubiquitin-proteasome pathway (UPP), a critical cellular process for protein degradation and regulation. Inhibition of E1 presents a compelling strategy for therapeutic intervention in diseases characterized by aberrant protein homeostasis, such as cancer. This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound. Due to the limited number of publicly available analogs, this guide focuses on the foundational data, including the inhibitory activity of the parent compound and its key synthetic precursors. Detailed experimental protocols and visual representations of the relevant biological pathway and experimental workflow are provided to support further research and development in this area.
The Ubiquitin-Proteasome Pathway and the Role of E1
The ubiquitin-proteasome pathway is a multi-step enzymatic cascade responsible for the targeted degradation of cellular proteins. This process is initiated by the ubiquitin-activating enzyme (E1), which, in an ATP-dependent manner, forms a high-energy thioester bond with ubiquitin. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. This compound exerts its biological effect by inhibiting the initial activation step, thereby blocking the entire downstream pathway.
Caption: The Ubiquitin-Proteasome Pathway highlighting this compound's inhibition of the E1 enzyme.
Quantitative Structure-Activity Relationship (SAR) Data
The available SAR data for this compound is currently limited. The primary data point is the inhibitory concentration of the natural product itself. A 2006 study by Hayashi and colleagues reported the synthesis and biological evaluation of three monomeric precursors to (+)-Panepophenanthrin, designated RKTS-80, RKTS-81, and RKTS-82. The inhibitory activities of these compounds against the E1 enzyme are summarized below.
| Compound | Chemical Structure | E1 Inhibition IC50 (µM) |
| (+)-Panepophenanthrin | [Image of (+)-Panepophenanthrin structure] | 34[1] |
| RKTS-80 | [Image of RKTS-80 structure] | >100[1] |
| RKTS-81 | [Image of RKTS-81 structure] | >100[1] |
| RKTS-82 | [Image of RKTS-82 structure] | >100[1] |
Note: The IC50 value for (+)-Panepophenanthrin was originally reported as 17.0 µg/mL in the discovery paper by Sekizawa et al. in 2002.
Preliminary SAR Analysis: The stark difference in activity between the dimeric (+)-Panepophenanthrin and its monomeric precursors (RKTS-80, -81, and -82) strongly suggests that the complete, complex tetracyclic core of the natural product is essential for its inhibitory activity against the E1 enzyme. The monomeric units alone are not sufficient to elicit a significant inhibitory effect. This indicates that the specific three-dimensional arrangement of functional groups in the dimerized structure is critical for binding to and inhibiting the E1 enzyme. Further SAR studies involving subtle modifications of the this compound core are necessary to delineate the specific pharmacophoric elements.
Experimental Protocols
Measurement of E1 Inhibitory Activity
The following is a detailed protocol for the in vitro assay used to determine the E1 inhibitory activity of test compounds, based on the methodology described in the literature.[1]
Objective: To measure the inhibition of the formation of the E1-ubiquitin intermediate in the presence of a test compound.
Materials:
-
Recombinant human E1 enzyme
-
Ubiquitin
-
ATP (adenosine 5'-triphosphate)
-
Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 5 mM MgCl₂, 1 mM DTT
-
Test compounds (e.g., this compound, analogs) dissolved in DMSO
-
SDS-PAGE apparatus and reagents (non-reducing sample buffer)
-
Western blot apparatus and reagents
-
Primary antibody: anti-ubiquitin
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescence substrate
-
Imaging system for western blot detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing the reaction buffer, 10 µg/mL of E1 enzyme, and 20 µg/mL of ubiquitin.
-
Compound Addition: Add the desired concentration of the test compound dissolved in DMSO to the reaction mixture. For the control, add an equivalent volume of DMSO.
-
Initiation of Reaction: Add ATP to a final concentration of 2.5 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: a. Block the membrane with a suitable blocking buffer. b. Incubate the membrane with the primary anti-ubiquitin antibody. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the band corresponding to the E1-ubiquitin intermediate. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the E1 Inhibition Assay.
Future Perspectives
The current understanding of the SAR of this compound is in its infancy. The critical role of the dimeric structure has been established, but the specific contributions of the various functional groups remain to be elucidated. Future research should focus on:
-
Synthesis of Analogs: The total synthesis of this compound provides a platform for the creation of novel analogs. Modifications to the epoxide, hydroxyl, and enone functionalities could provide valuable insights into the binding interactions with the E1 enzyme.
-
Computational Modeling: Docking studies and molecular dynamics simulations could help to predict the binding mode of this compound to the E1 enzyme and guide the design of new, more potent inhibitors.
-
Cell-Based Assays: While the initial data is from in vitro assays, it is crucial to develop and test analogs in cell-based assays to assess their permeability and efficacy in a more physiologically relevant context. The development of cell-permeable derivatives, as alluded to in the work by Hayashi et al., is a critical next step.[1]
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop simplified, yet potent, E1 inhibitors with improved pharmacological properties, paving the way for a new class of therapeutics targeting the ubiquitin-proteasome pathway.
References
A Technical Guide to the Synthesis of Panepophenanthrin Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, has garnered significant attention in the scientific community as the first identified inhibitor of the ubiquitin-activating enzyme (E1).[1] The E1 enzyme is a critical component of the ubiquitin-proteasome pathway (UPP), a major cellular pathway responsible for protein degradation and regulation of numerous cellular processes.[1][2] Its intricate and densely functionalized tetracyclic core, featuring eleven contiguous stereocenters, presents a formidable synthetic challenge and an attractive scaffold for the development of novel therapeutics targeting the UPP.[1] This technical guide provides an in-depth overview of the synthesis of this compound and its analogs, focusing on key synthetic strategies, detailed experimental protocols, and the structure-activity relationships (SAR) that govern their biological activity.
Core Synthetic Strategies
The total synthesis of this compound has been approached through various strategies, with a biomimetic Diels-Alder dimerization of an epoxyquinol monomer emerging as a cornerstone of many synthetic routes.
Retrosynthetic Analysis
A common retrosynthetic approach to this compound (1) involves a key disconnection via a retro-Diels-Alder reaction of the central tetracyclic core. This reveals a hemiacetal intermediate (2), which can be further simplified to two equivalents of a conjugated diene monomer (3). This monomer, in turn, can be constructed from simpler, commercially available starting materials.
Key Retrosynthetic Disconnections:
-
[4+2] Cycloaddition: The central six-membered ring is disconnected to reveal the monomeric precursor.
-
Hemiacetal Formation: The cyclic ether linkage is opened to a more flexible precursor.
-
Epoxidation and Functional Group Interconversions: Introduction of the epoxide and hydroxyl functionalities from simpler precursors.
Key Reactions
Several key chemical reactions are instrumental in the successful synthesis of the this compound scaffold and its analogs:
-
Diels-Alder Dimerization: This pericyclic reaction is the linchpin in many synthetic routes, allowing for the stereoselective construction of the complex tetracyclic core from a monomeric precursor. The reaction's efficiency and stereocontrol are often influenced by the solvent and the presence of protecting groups.[1]
-
Asymmetric Epoxidation: The stereoselective installation of the epoxide moieties is crucial for the biological activity of this compound. Methods such as the Sharpless asymmetric epoxidation or substrate-controlled epoxidations are often employed.
-
Stille and Suzuki Cross-Coupling Reactions: These palladium-catalyzed cross-coupling reactions are valuable for constructing the carbon-carbon bonds necessary to assemble the monomeric precursors, particularly for the synthesis of analogs with modified side chains.
-
Protecting Group Chemistry: The numerous hydroxyl and carbonyl groups on the this compound scaffold necessitate a careful and strategic use of protecting groups to ensure chemoselectivity throughout the synthetic sequence.
Experimental Protocols
The following protocols are representative examples of key steps in the synthesis of this compound and its analogs.
Synthesis of the Epoxyquinol Monomer
A common strategy to synthesize the monomeric precursor for the Diels-Alder dimerization involves the following steps:
-
Preparation of a Quinone Monoketal: Starting from a readily available quinone, a monoketal is formed to protect one of the carbonyl groups.
-
Asymmetric Epoxidation: The unprotected double bond is then epoxidized using a chiral catalyst to introduce the desired stereochemistry.
-
Functional Group Manipulations: A series of reductions, oxidations, and protecting group manipulations are then carried out to install the necessary hydroxyl groups and prepare the diene system for the subsequent dimerization.
Diels-Alder Dimerization to the this compound Core
Once the epoxyquinol monomer is synthesized, the key dimerization reaction can be performed:
-
Reaction Setup: The monomer is typically dissolved in a suitable solvent, such as toluene or dichloromethane. The concentration of the monomer can influence the rate and yield of the dimerization.
-
Thermal Conditions: The reaction is often carried out at elevated temperatures to promote the cycloaddition.
-
Purification: The resulting dimer, containing the this compound core, is then purified using standard chromatographic techniques, such as column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis and biological evaluation of this compound and a representative analog.
| Compound | Key Synthetic Step | Yield (%) | Biological Target | IC50 (µM) |
| (+)-Panepophenanthrin | Diels-Alder Dimerization | ~80% | Ubiquitin-Activating Enzyme (E1) | ~72 |
| Analog 1 (lacking tertiary hydroxyl) | Diels-Alder Dimerization | ~90% | Ubiquitin-Activating Enzyme (E1) | >100 |
Note: The yields and IC50 values are approximate and can vary depending on the specific reaction conditions and assay used.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Structure-Activity Relationship (SAR)
Preliminary SAR studies on this compound have revealed that the complex stereochemistry and the presence of specific functional groups are critical for its inhibitory activity against the E1 enzyme.
-
The Epoxyquinol Core: The densely functionalized tetracyclic core is essential for binding to the E1 enzyme. Simplification of this core generally leads to a significant loss of activity.
-
The Tertiary Hydroxyl Group: Removal of the tertiary hydroxyl group on the side chain has been shown to decrease inhibitory activity, suggesting its involvement in a key interaction with the enzyme.
-
The Side Chain: Modifications to the length and functionality of the side chain are being explored to improve potency and selectivity.
Conclusion
The synthesis of this compound and its analogs remains a challenging yet rewarding area of research. The development of efficient and stereoselective synthetic routes is crucial for exploring the full therapeutic potential of this natural product scaffold. Further SAR studies, guided by the synthesis of a diverse range of analogs and detailed biological evaluation, will be instrumental in the design of next-generation E1 inhibitors with improved potency, selectivity, and drug-like properties. This technical guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers and drug development professionals working in this exciting field.
References
Panepophenanthrin's Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin, a natural compound isolated from the mushroom Panus rudis, has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1).[1] This key role in the ubiquitin-proteasome system (UPS) positions this compound as a compound of significant interest for its potential to modulate cellular processes critically dependent on protein degradation, most notably cell cycle progression. While direct and extensive studies on the specific effects of this compound on the cell cycle are not yet publicly available, this guide synthesizes the known mechanism of action with established principles of cell cycle regulation to provide a comprehensive technical overview for researchers. This document outlines the theoretical framework for this compound's impact on cell cycle checkpoints, details relevant experimental protocols for investigation, and proposes potential signaling pathways that may be involved.
Introduction: The Ubiquitin-Proteasome System and Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Transitions between the different phases of the cell cycle (G1, S, G2, and M) are governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). The activity of CDKs is, in turn, controlled by their association with cyclins and the presence of CDK inhibitors (CKIs).
The ubiquitin-proteasome system (UPS) plays a pivotal role in this regulation by targeting key cell cycle proteins, such as cyclins and CKIs, for degradation. This process is initiated by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2) and subsequently to a ubiquitin ligase (E3), which recognizes the specific substrate protein. The polyubiquitinated protein is then targeted for degradation by the 26S proteasome.
By inhibiting E1, this compound is expected to disrupt the entire ubiquitination cascade, leading to the accumulation of proteins that are normally degraded. This disruption is hypothesized to cause cell cycle arrest at specific checkpoints.
Hypothetical Mechanism of Action of this compound on Cell Cycle Progression
As a potent inhibitor of the ubiquitin-activating enzyme (E1), this compound would globally disrupt the ubiquitination of cellular proteins. This would lead to the stabilization and accumulation of key cell cycle regulators that are normally targeted for proteasomal degradation. The specific phase of cell cycle arrest would depend on which stabilized proteins are dominant in their effect.
Potential points of cell cycle arrest:
-
G1/S Transition: Accumulation of CDK inhibitors like p21 and p27, which are normally degraded via the UPS, would inhibit the activity of CDK2/Cyclin E complexes. This would prevent the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the transcription of genes required for S-phase entry.
-
G2/M Transition: The degradation of Cyclin B1 is essential for mitotic exit. Inhibition of its degradation due to E1 inhibition by this compound would lead to sustained CDK1/Cyclin B1 activity, preventing cells from exiting mitosis and potentially causing a G2/M arrest.
Proposed Signaling Pathways
Based on the known roles of the ubiquitin-proteasome system in cell cycle control, the following signaling pathways are likely to be affected by this compound.
References
A Technical Guide to the Prospective Induction of Apoptosis by Panepophenanthrin: A Ubiquitin-Activating Enzyme (E1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical framework and investigative guide based on the known molecular target of Panepophenanthrin. As of the latest literature review, there are no publicly available studies specifically demonstrating the induction of apoptosis by this compound. The data, signaling pathways, and experimental protocols detailed herein are based on the established effects of other inhibitors of the ubiquitin-activating enzyme (E1) and serve as a robust template for future research.
Executive Summary
This compound is a natural product identified as a potent inhibitor of the ubiquitin-activating enzyme (E1). The E1 enzyme is the apical catalyst in the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. Inhibition of E1 represents a compelling therapeutic strategy in oncology, as it disrupts the processing of numerous proteins essential for cancer cell survival and proliferation. Other E1 inhibitors have been shown to induce apoptosis (programmed cell death) by triggering the unfolded protein response (UPR) and stabilizing tumor suppressor proteins. This guide outlines the hypothetical mechanism by which this compound may induce apoptosis and provides a detailed roadmap for its experimental validation.
The Hypothetical Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of action of this compound is the inhibition of the E1 enzyme. This action is hypothesized to initiate a cascade of cellular events culminating in apoptosis. The proposed signaling pathway is based on the known consequences of E1 inhibition in cancer cells.
Caption: A hypothesized signaling cascade for this compound-induced apoptosis.
Proposed Experimental Workflow
To validate the pro-apoptotic activity of this compound, a multi-phase experimental approach is recommended. This workflow is designed to systematically assess its cytotoxicity, confirm apoptosis, and elucidate the mechanism of action.
Caption: A structured experimental workflow to investigate this compound.
Quantitative Data Presentation (Templates)
The following tables are presented as templates for the clear and structured presentation of quantitative data that would be generated from the proposed experiments.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)
| Cell Line | Histotype | This compound IC50 (µM) at 72h |
| HCT116 | Colon Carcinoma | Data to be Determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be Determined |
| A549 | Lung Carcinoma | Data to be Determined |
| K562 | Chronic Myelogenous Leukemia | Data to be Determined |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in HCT116 Cells
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Data to be Determined | Data to be Determined | Data to be Determined |
| This compound (0.5x IC50) | Data to be Determined | Data to be Determined | Data to be Determined |
| This compound (IC50) | Data to be Determined | Data to be Determined | Data to be Determined |
| This compound (2x IC50) | Data to be Determined | Data to be Determined | Data to be Determined |
Table 3: Hypothetical Fold Change in Caspase Activity
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |
| This compound (IC50) | Data to be Determined | Data to be Determined | Data to be Determined |
Detailed Experimental Protocols
The following are standard, detailed protocols for the core experiments required to investigate the apoptotic effects of this compound. Optimization for specific cell lines and laboratory conditions is necessary.
Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope).
Apoptosis Quantification by Annexin V and Propidium Iodide Staining
-
Cell Culture and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Ensure proper compensation is set using single-stain controls.
-
Data Interpretation: Analyze the distribution of cells into four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Western Blotting for Apoptotic Markers
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford or BCA protein assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the protein of interest to the loading control.
Future Directions
Should the initial in vitro studies confirm that this compound induces apoptosis, subsequent research should focus on:
-
Broadening the Scope: Testing its efficacy across a wider panel of cancer cell lines, including those with different genetic backgrounds (e.g., p53 wild-type vs. mutant).
-
In Vivo Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models, such as xenograft mouse models.
-
Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or other targeted therapies.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to assess its drug-like potential.
Panepophenanthrin: A Conceptual Technical Guide to its Anticipated In Vitro Cytotoxicity as a Ubiquitin-Activating Enzyme (E1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed in vitro cytotoxicity data for Panepophenanthrin is not extensively available in the public scientific literature. This compound has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system (UPS)[1]. This document, therefore, provides a conceptual framework based on the known mechanism of E1 inhibition. It outlines the anticipated cytotoxic effects, the standard experimental protocols used to measure them, and the likely signaling pathways involved. The data tables and specific experimental details are illustrative and should be understood as a guide for future research rather than a report of existing data.
Introduction: The Therapeutic Potential of E1 Inhibition
The ubiquitin-proteasome system is a master regulator of cellular protein homeostasis. Its intricate enzymatic cascade governs the degradation of a vast number of proteins involved in critical cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. The initiation of this cascade is entirely dependent on the ubiquitin-activating enzyme (E1). By inhibiting E1, compounds like this compound can theoretically disrupt the entire ubiquitin-conjugation cascade, leading to the accumulation of proteins that would normally be destined for degradation. This disruption is expected to induce proteotoxic stress, cell cycle arrest, and ultimately, apoptosis, making E1 a compelling target for cancer therapy. Other E1 inhibitors, such as TAK-243 (formerly MLN7243), have demonstrated potent anti-tumor activity, providing a strong rationale for investigating novel E1 inhibitors like this compound.
Anticipated Cytotoxic Profile of this compound
Based on its mechanism as an E1 inhibitor, this compound is expected to exhibit broad cytotoxicity against a range of cancer cell lines. The accumulation of cell cycle regulators and pro-apoptotic proteins would likely lead to the following measurable outcomes.
Table 1: Illustrative Cytotoxicity Data (Hypothetical IC₅₀ Values)
This table presents a hypothetical summary of the half-maximal inhibitory concentration (IC₅₀) values that would be determined to quantify the cytotoxic potency of this compound.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | 1.0 - 10.0 |
| A549 | Lung Carcinoma | 0.8 - 7.5 |
| Jurkat | T-cell Leukemia | 0.1 - 2.0 |
Table 2: Illustrative Apoptosis and Cell Cycle Data (Hypothetical)
This table illustrates the kind of data that would be generated from flow cytometry experiments to characterize the mode of action of this compound.
| Cell Line | Treatment (24h) | Apoptotic Cells (%) (Annexin V+) | G2/M Phase Arrest (%) |
| HCT116 | Vehicle Control | 5.2 | 15.1 |
| HCT116 | This compound (5 µM) | 45.8 | 60.3 |
| Jurkat | Vehicle Control | 3.1 | 12.5 |
| Jurkat | This compound (1 µM) | 65.2 | 72.8 |
Methodologies for In Vitro Cytotoxicity Assessment
The following protocols are standard methodologies that would be employed to determine the in vitro cytotoxic effects of this compound.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at concentrations around the determined IC₅₀ value for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI enters cells that have lost membrane integrity (late apoptotic and necrotic cells).
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then treated with RNase A to prevent staining of RNA. Propidium Iodide staining solution is added to intercalate with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Hypothesized Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and signaling pathways that are likely perturbed by an E1 inhibitor like this compound.
Caption: General experimental workflow for assessing the in vitro cytotoxicity of a compound.
Caption: Conceptual apoptosis pathway triggered by E1 inhibition, leading to proteotoxic stress.
Caption: Conceptual pathway of cell cycle arrest due to the accumulation of key regulators.
References
Panepophenanthrin as an Inhibitor of Ubiquitin-Activating Enzyme (E1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Panepophenanthrin's inhibitory activity against the ubiquitin-activating enzyme (E1), the crucial initiating enzyme in the ubiquitination cascade. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing E1 inhibition, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Inhibitory Data
This compound, a natural compound derived from the mushroom Panus rudis, has been identified as an inhibitor of the ubiquitin E1 enzyme.[1] Its potency is characterized by the half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Ubiquitin E1 Enzyme | ~72 μM | [1] |
Ubiquitination Signaling Pathway
The ubiquitination process is a fundamental cellular mechanism for protein degradation and signaling. It is initiated by the E1 enzyme in an ATP-dependent manner. The process involves the activation of ubiquitin, its transfer to a ubiquitin-conjugating enzyme (E2), and finally, its attachment to a substrate protein by a ubiquitin ligase (E3). This compound disrupts this cascade at the initial E1 activation step.
Experimental Protocol: In Vitro Ubiquitin E1 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 value of an inhibitor, such as this compound, against the ubiquitin E1 enzyme. The assay measures the formation of the thioester bond between the E1 enzyme and ubiquitin.
Materials and Reagents:
-
Human recombinant Ubiquitin E1 enzyme
-
Human recombinant E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Human recombinant Ubiquitin
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Fluorescently labeled ubiquitin (optional, for alternative detection)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Microplate reader (for fluorescence-based assays)
Experimental Workflow:
References
Unveiling the Biological Landscape of Panepophenanthrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a naturally occurring compound first isolated from the fermented broth of the mushroom Panus rudis Fr. IFO 8994.[1][2] Its discovery as the first natural product inhibitor of the ubiquitin-activating enzyme (E1) has positioned it as a significant molecule in the field of drug discovery and chemical biology.[1][2] The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] Dysregulation of the UPS is implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. As an inhibitor of the initial and essential step in the ubiquitination cascade, this compound holds considerable therapeutic potential. This technical guide provides an in-depth review of the known biological properties of this compound, including its mechanism of action, quantitative data on its bioactivity, and detailed experimental protocols for its study.
Core Biological Activity: Inhibition of Ubiquitin-Activating Enzyme (E1)
The primary and most well-characterized biological activity of this compound is its potent inhibition of the ubiquitin-activating enzyme (E1).[1][2][4] E1 is the apex enzyme in the ubiquitin conjugation cascade, responsible for the ATP-dependent activation of ubiquitin, a prerequisite for its subsequent transfer to a ubiquitin-conjugating enzyme (E2) and ultimately to a substrate protein by a ubiquitin ligase (E3).[3] By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination process, leading to the accumulation of proteins that are normally targeted for degradation by the proteasome.
Quantitative Data on E1 Inhibition
The inhibitory potency of this compound against the E1 enzyme has been determined in in vitro assays.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | 17.0 µg/mL (40.4 µM) | In vitro E1-ubiquitin thioester formation assay | [4] |
It is noteworthy that while this compound demonstrates potent inhibition of E1 in a cell-free system, its activity in cell-based assays is limited. No significant inhibitory effect on the ubiquitin-proteasome pathway was observed in intact cells at concentrations up to 50 µg/mL (119 µM).[4] This suggests that the natural compound may have poor cell permeability. To address this, more cell-permeable derivatives of this compound, such as RKTS-80, RKTS-81, and RKTS-82, have been synthesized and shown to inhibit the E1-ubiquitin complex formation with greater potency in cellular contexts.[4]
Anticancer and Cytotoxic Properties
The inhibition of the ubiquitin-proteasome system is a validated strategy in cancer therapy. By disrupting the degradation of key regulatory proteins, such as tumor suppressors and cell cycle inhibitors, E1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells. While this compound's role as an E1 inhibitor suggests potential anticancer activity, direct and potent cytotoxicity of the natural compound against cancer cell lines has not been extensively reported, likely due to its limited cell permeability.
Quantitative Cytotoxicity Data
| Compound | Cell Line(s) | IC50 Value(s) | Reference |
| This compound | Various Cancer Cell Lines | Not widely reported; low activity observed in cellular assays | [4] |
Antimicrobial Activity
Some studies have explored the antimicrobial properties of this compound and its derivatives. However, the parent compound itself has been reported to be inactive against a range of microorganisms.
Quantitative Antimicrobial Data
| Compound | Organism(s) | MIC Value(s) | Reference |
| This compound | Various bacteria and fungi | Inactive | [4] |
Signaling Pathways and Downstream Effects
The inhibition of the E1 enzyme by this compound sets off a cascade of downstream cellular events. While direct experimental evidence specifically for this compound is limited, the known consequences of E1 inhibition provide a framework for understanding its potential effects on cellular signaling.
Ubiquitin-Proteasome Pathway Inhibition
This compound directly targets the initial step of the ubiquitin-proteasome pathway. This leads to a global decrease in protein ubiquitination and subsequent impairment of proteasomal degradation.
Figure 1: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Induction of Apoptosis
A primary consequence of blocking the ubiquitin-proteasome system in cancer cells is the induction of apoptosis, or programmed cell death. This occurs through the accumulation of pro-apoptotic proteins and cell cycle regulators that are normally kept in check by proteasomal degradation. While not directly demonstrated for this compound, this is a well-established mechanism for E1 inhibitors.
Figure 2: Postulated signaling pathway for apoptosis induction by this compound.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the ubiquitination and subsequent degradation of its inhibitor, IκB. By inhibiting the proteasome, E1 inhibitors can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity. A structurally related compound, Panepoxydone, has been shown to inhibit NF-κB activation, suggesting a similar potential for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Panepophenanthrin: Application Notes and Protocols for In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin is a natural product isolated from the mushroom Panus rudis. It has been identified as the first inhibitor of the ubiquitin-activating enzyme (E1), a critical enzyme that initiates the ubiquitination cascade.[1][2] The ubiquitin-proteasome pathway is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, making E1 an attractive therapeutic target. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against the ubiquitin-activating enzyme (E1).
Introduction
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. The process is initiated by the ubiquitin-activating enzyme (E1), which, in an ATP-dependent reaction, adenylates the C-terminus of ubiquitin and forms a thioester bond with it. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. This compound is a novel inhibitor of this initial activation step.[1] Understanding the inhibitory mechanism and potency of this compound is crucial for its development as a potential therapeutic agent. This document outlines a detailed protocol for determining the in vitro inhibitory activity of this compound on E1 and a framework for data analysis.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the E1 enzyme by 50%. The IC50 value is determined by performing the enzyme inhibition assay with a range of this compound concentrations and analyzing the resulting dose-response curve.
Table 1: Inhibitory Activity of this compound against Ubiquitin-Activating Enzyme (E1)
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | Data not publicly available in abstracts | See Protocol Below | [1] |
Note: The specific IC50 value for this compound from the original discovery publication is not available in the public abstracts. The table serves as a template for experimental findings.
Experimental Protocols
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This protocol is designed to measure the inhibition of E1 activity by this compound by detecting the formation of the ubiquitin-E1 thioester conjugate.
Materials and Reagents:
-
Enzymes and Substrates:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
-
Inhibitor:
-
This compound stock solution (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
2X SDS-PAGE Sample Buffer (non-reducing)
-
Deionized water
-
-
Detection Reagents:
-
Primary antibody against Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
37°C incubator
-
SDS-PAGE gel electrophoresis system
-
Western blot transfer system
-
Chemiluminescence imaging system
-
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 2X master mix containing Assay Buffer, E1 enzyme, and Ubiquitin at 2X the final desired concentrations.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into Assay Buffer to create a 10X working stock of each concentration.
-
Prepare a 10X ATP stock solution in Assay Buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of deionized water
-
2 µL of 10X this compound working stock (or DMSO for the vehicle control)
-
10 µL of 2X E1/Ubiquitin master mix
-
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 3 µL of 10X ATP stock solution. The final reaction volume is 20 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of 2X non-reducing SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Detection of Ubiquitin-E1 Thioester Conjugate:
-
Load the samples onto a non-reducing SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the ubiquitin-E1 conjugate for each this compound concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro E1 inhibition assay.
Signaling Pathway
Caption: The ubiquitin-proteasome pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Cell-Based Assays Evaluating Panepophenanthrin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Panepophenanthrin, a potent and specific inhibitor of the ubiquitin-activating enzyme (E1). The following protocols are designed to assess the biological activity of this compound in cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Introduction to this compound
This compound is a natural product first isolated from the mushroom Panus rudis. It has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitin-proteasome pathway (UPP).[1][2][3] The UPP is a major cellular pathway responsible for the degradation of most short-lived proteins, including key regulators of cell cycle and apoptosis. By inhibiting E1, this compound effectively blocks the entire ubiquitination cascade, leading to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis can trigger cell cycle arrest and apoptosis, making this compound a compound of significant interest for cancer research and drug development.[4][5][6]
Key Applications
-
Determination of cytotoxic and anti-proliferative activity: Quantify the dose-dependent effect of this compound on cancer cell viability.
-
Induction of apoptosis: Characterize the apoptotic response triggered by this compound treatment.
-
Cell cycle analysis: Investigate the impact of this compound on cell cycle progression.
-
Mechanism of action studies: Confirm the inhibition of the ubiquitin-proteasome pathway.
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the ubiquitin-proteasome pathway and the point of inhibition by this compound.
Caption: The Ubiquitin-Proteasome Pathway and this compound's point of inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| HeLa | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| A549 | Data | Data | Data |
| PC-3 | Data | Data | Data |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Viable (Annexin V-/PI-) |
| Vehicle Control | 0 | Data | Data | Data | Data |
| This compound | X | Data | Data | Data | Data |
| This compound | Y | Data | Data | Data | Data |
| This compound | Z | Data | Data | Data | Data |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Panepophenanthrin Treatment in Ubiquitin-Proteasome Pathway Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Panepophenanthrin, a novel inhibitor of the ubiquitin-proteasome pathway, in research settings. This compound, isolated from the mushroom Panus rudis, has been identified as the first natural product to specifically inhibit the ubiquitin-activating enzyme (E1).[1] This unique mechanism of action makes it a valuable tool for investigating the intricacies of the ubiquitin-proteasome system (UPS) and for potential therapeutic development.
Mechanism of Action
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and apoptosis. This pathway involves a sequential enzymatic cascade initiated by the ubiquitin-activating enzyme (E1), followed by a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which attaches ubiquitin to target proteins. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
This compound exerts its inhibitory effect at the very first step of this cascade by targeting the E1 enzyme.[1] By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination process, leading to the accumulation of proteins that are normally targeted for degradation.
Data Presentation
| Compound | Target | IC50 | Source Organism | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | Not Reported | Panus rudis | [1] |
Experimental Protocols
The following are detailed protocols based on established methodologies for investigating inhibitors of the ubiquitin-proteasome pathway. These can be adapted for the specific use of this compound.
Protocol 1: In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the activity of the E1 enzyme.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
Recombinant human UbcH5b (E2 enzyme)
-
ATP solution (10 mM)
-
10x E1 reaction buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Deionized water
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Anti-UbcH5b antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the components in the following order:
-
Deionized water to a final volume of 20 µL
-
2 µL of 10x E1 reaction buffer
-
1 µL of recombinant E1 (final concentration ~50 nM)
-
1 µL of recombinant Ubiquitin (final concentration ~5 µM)
-
1 µL of recombinant UbcH5b (final concentration ~1 µM)
-
Varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
-
Initiate Reaction: Add 2 µL of 10 mM ATP to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 20 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UbcH5b overnight at 4°C to detect the formation of the UbcH5b-ubiquitin conjugate.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: The inhibition of E1 activity will result in a decrease in the formation of the UbcH5b-ubiquitin conjugate. Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
Protocol 2: Cellular Ubiquitination Assay
This protocol assesses the effect of this compound on overall protein ubiquitination in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a desired time period (e.g., 4, 8, 12, 24 hours).
-
Include a DMSO vehicle control and a positive control (e.g., 10 µM MG132 for 4-8 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add SDS-PAGE loading buffer to the lysates and boil at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Inhibition of the E1 enzyme by this compound is expected to cause a decrease in the high molecular weight smear of polyubiquitinated proteins.
Visualizations
Caption: this compound inhibits the ubiquitin-proteasome pathway at the initial E1 activation step.
Caption: General workflow for evaluating this compound's effects in vitro and in cellular models.
References
Application Notes and Protocols for the Total Synthesis of Panepophenanthrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin is a fungal-derived natural product that has garnered significant interest within the research community due to its unique and complex molecular architecture and its potent inhibitory activity against ubiquitin-activating enzyme (E1). As the first natural product inhibitor of E1 discovered, this compound represents a valuable chemical probe for studying the ubiquitin-proteasome pathway (UPP) and a potential starting point for the development of novel therapeutics targeting this pathway, which is implicated in a variety of diseases including cancer and neurodegenerative disorders. This document provides a comprehensive overview of the total synthesis of this compound, detailing two prominent synthetic strategies. It includes detailed experimental protocols for key reactions, quantitative data from published syntheses, and protocols for evaluating its biological activity.
Introduction to this compound
This compound was first isolated from the fermented broth of the mushroom strain Panus rudis. Its structure is characterized by a densely functionalized and stereochemically rich tetracyclic core, featuring eleven contiguous stereocenters, two of which are quaternary.[1] This intricate structure has made it a challenging and attractive target for total synthesis. The biological significance of this compound lies in its ability to inhibit the ubiquitin-activating enzyme (E1), a crucial component of the UPP.[1] The UPP plays a central role in the degradation of most short-lived proteins in eukaryotic cells, thereby regulating a multitude of cellular processes.
The Ubiquitin-Proteasome Pathway and the Role of E1
The ubiquitin-proteasome pathway is a major system for controlled protein degradation. The process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for degradation by the 26S proteasome. This process is initiated by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein. This compound exerts its biological effect by inhibiting the initial E1-mediated ubiquitin activation step, thereby blocking the entire downstream pathway.
Caption: Figure 1: The Ubiquitin-Proteasome Pathway
Total Synthesis of this compound
Two primary strategies for the total synthesis of this compound have been reported, one by Porco and coworkers leading to the enantiomerically pure (+)-enantiomer, and a biomimetic approach by Nicolaou and coworkers for the racemic form. A third asymmetric total synthesis has been reported by Hayashi and coworkers.
Asymmetric Total Synthesis of (+)-Panepophenanthrin (Porco Approach)
The first asymmetric total synthesis of (+)-Panepophenanthrin was achieved by Porco and coworkers in 2003.[2] The key features of this synthesis are a highly stereoselective Diels-Alder dimerization of an epoxyquinol dienol monomer and a tartrate-mediated asymmetric nucleophilic epoxidation to set the initial stereochemistry.
Caption: Figure 2: Retrosynthetic Analysis of the Porco Synthesis
Quantitative Data for Key Steps (Porco Synthesis)
| Step No. | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Asymmetric Nucleophilic Epoxidation | Diisopropyl tartrate, NaHMDS | 80 | 95 | [2] |
| 2 | Diels-Alder Dimerization | Neat, 25 °C, 24 h | 80 | - | [2] |
Detailed Protocol for Asymmetric Nucleophilic Epoxidation:
To a solution of the quinone monoketal precursor and diisopropyl tartrate in a suitable solvent at low temperature is added sodium hexamethyldisilazide (NaHMDS) to effect the epoxidation. The reaction is monitored by thin-layer chromatography and, upon completion, quenched with a suitable proton source. The product is then extracted, purified by column chromatography, and analyzed to determine the yield and enantiomeric excess.
Note: The detailed experimental procedures with specific amounts of reagents and reaction conditions are often found in the supporting information of the cited publications, which may require subscription access to the respective journals.
Biomimetic Total Synthesis of (±)-Panepophenanthrin (Nicolaou Approach)
Nicolaou and coworkers reported a biomimetic total synthesis of racemic this compound in 2003.[1] This approach also utilizes a Diels-Alder reaction as a key step and features a Stille coupling to assemble the monomer precursor.
References
Application Notes and Protocols for Studying Ubiquitin-Dependent Processes with Panepophenanthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a novel natural product identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1).[1][2] The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The initiation of the ubiquitination cascade is catalyzed by the E1 enzyme, which activates ubiquitin in an ATP-dependent manner. By targeting the apex of this cascade, this compound offers a powerful tool to investigate the roles of ubiquitin-dependent processes in various biological systems.
These application notes provide detailed protocols for utilizing this compound to study its effects on ubiquitination both in vitro and in cell-based assays. Due to the limited availability of published IC50 values, the initial experimental step in each protocol is designed to determine the effective concentration of this compound in your specific experimental system.
Data Presentation
As specific quantitative data for this compound is not widely available in the public domain, the following table is provided as a template to be populated by the researcher upon completion of the initial dose-response experiments outlined in the protocols.
| Parameter | Experimental System | Value | Reference/Notes |
| IC50 | In Vitro E1 Inhibition Assay | User-determined | |
| Effective Concentration | Cell-Based Ubiquitination Assay | User-determined | e.g., Concentration for 50% or 90% inhibition |
| CC50 (Cell Viability) | [Specify Cell Line] | User-determined |
Mandatory Visualizations
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the ubiquitination of a substrate protein in a reconstituted cell-free system.
a. Materials and Reagents:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human Ubiquitin-Conjugating Enzyme (E2) (e.g., UBE2D2/UbcH5b)
-
Recombinant E3 Ubiquitin Ligase and its specific substrate protein
-
Recombinant Human Ubiquitin
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
10X ATP Regeneration Buffer (e.g., 1 M Tris-HCl pH 7.5, 100 mM MgCl2, 100 mM ATP, 300 mM phosphocreatine, 5 mg/ml creatine phosphokinase)
-
2X SDS-PAGE Sample Buffer
-
Primary antibodies against the substrate protein and/or ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Deionized water
b. Initial Dose-Response Experiment:
-
Prepare a series of this compound dilutions in the reaction buffer. A suggested starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO).
-
In separate microcentrifuge tubes, set up the following 20 µL reactions on ice:
-
2 µL 10X Ubiquitination Reaction Buffer
-
2 µL 10X ATP Regeneration Buffer
-
1 µg Recombinant Ubiquitin
-
100 nM Recombinant E1
-
400 nM Recombinant E2
-
200 nM Recombinant E3 Ligase
-
1 µg Substrate Protein
-
2 µL of this compound dilution or vehicle
-
Deionized water to a final volume of 20 µL
-
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding 20 µL of 2X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to ubiquitinated substrate should be visible in the vehicle control.
-
Quantify the intensity of the ubiquitinated substrate bands for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value.
c. Definitive In Vitro Ubiquitination Assay:
Follow the same procedure as the dose-response experiment, but use the determined effective concentration (e.g., 1X, 5X, and 10X IC50) of this compound. Include a vehicle control and a negative control (without E1 or ATP).
Cell-Based Ubiquitination Assay
This protocol allows for the investigation of this compound's effect on global or specific protein ubiquitination within a cellular context.
a. Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
BCA Protein Assay Kit
-
Antibody for immunoprecipitation (e.g., anti-ubiquitin or anti-substrate)
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
b. Initial Dose-Response Experiment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).
-
In the last 2-4 hours of this compound treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and perform a Western blot for total ubiquitinated proteins using an anti-ubiquitin antibody.
-
Quantify the level of ubiquitinated proteins and determine the effective concentration of this compound that leads to a significant reduction.
c. Analysis of Specific Protein Ubiquitination:
-
Treat cells with the determined effective concentration of this compound and a proteasome inhibitor as described above.
-
Lyse the cells and normalize the protein concentrations.
-
Incubate the cell lysates with an antibody against the protein of interest overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to immunoprecipitate the target protein.
-
Wash the beads several times with wash buffer.
-
Elute the protein by boiling the beads in 2X SDS-PAGE Sample Buffer.
-
Perform a Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitination status of the specific protein.
Cell Viability Assay
This protocol is essential to distinguish between the specific inhibitory effects of this compound on ubiquitination and general cytotoxic effects.
a. Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based ATP assay)
-
Solubilization solution (for MTT assay)
-
Plate reader
b. Experimental Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a period relevant to your ubiquitination assays (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
If using an MTT assay, add the solubilization solution.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to dissect the intricate roles of ubiquitin-dependent pathways in their specific areas of interest.
References
Panepophenanthrin: A Natural Product Inhibitor of the Ubiquitin-Activating Enzyme (E1) for Cellular Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panepophenanthrin is a natural product first isolated from the fermented broth of the mushroom strain Panus rudis. It holds the distinction of being the first identified inhibitor of the ubiquitin-activating enzyme (E1), a critical enzyme that initiates the ubiquitination cascade.[1] This cascade is a fundamental process in eukaryotic cells, regulating a vast array of cellular functions including protein degradation, cell cycle progression, DNA repair, and signal transduction. Inhibition of E1 with tool compounds like this compound provides a powerful approach to investigate the roles of the ubiquitin-proteasome system (UPS) in both normal physiology and in disease states, particularly in cancer where the UPS is often dysregulated. These application notes provide an overview of this compound and protocols for its use in E1 inhibition studies.
Mechanism of Action
The ubiquitin-proteasome system is a multi-step enzymatic pathway. The E1 activating enzyme utilizes ATP to adenylate the C-terminus of ubiquitin (Ub). This activated ubiquitin is then transferred to a cysteine residue in the E1 active site, forming a high-energy thioester bond. Subsequently, the E1 enzyme transfers the ubiquitin to a ubiquitin-conjugating enzyme (E2). This compound exerts its inhibitory effect on this initial activation step, thereby blocking the entire downstream ubiquitination cascade. While the precise molecular interactions between this compound and E1 are not fully elucidated, its activity prevents the proper functioning of the UPS.[2]
Data Presentation
In Vitro E1 Inhibition Data
| Compound | Target | IC50 (μM) | Source Organism |
| This compound | Ubiquitin Activating Enzyme (E1) | ~72 | Panus rudis (mushroom) |
Table 1: In vitro inhibitory activity of this compound against the Ubiquitin-Activating Enzyme (E1). The IC50 value represents the concentration of the compound required to inhibit 50% of the E1 enzyme activity in a biochemical assay.[2]
Experimental Protocols
Protocol 1: In Vitro E1 Inhibition Assay (General Protocol)
This protocol describes a generalized fluorescence polarization (FP)-based assay to measure the inhibition of E1 activity. This method relies on the E1-dependent transfer of a fluorescently labeled ubiquitin to an E2 enzyme.
Materials:
-
Human recombinant E1 enzyme (UBE1)
-
Human recombinant E2 enzyme (e.g., UbcH5c)
-
Fluorescently labeled ubiquitin (e.g., TAMRA-Ub)
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Assay Reaction:
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing E1 enzyme (e.g., 5 nM final concentration) and E2 enzyme (e.g., 200 nM final concentration) in assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the E1 enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing TAMRA-Ub (e.g., 25 nM final concentration) and ATP (e.g., 100 µM final concentration) in assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore (e.g., excitation at 555 nm and emission at 585 nm for TAMRA).
-
Data Analysis:
-
The fluorescence polarization signal will be high when TAMRA-Ub is conjugated to the larger E2 enzyme and low when it is free in solution.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Ubiquitination Assay (Western Blot)
This protocol is designed to assess the effect of this compound on global ubiquitination levels within cultured cells.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-Ubiquitin (e.g., P4D1 clone), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a desired time period (e.g., 4, 8, 24 hours).
-
Include a DMSO-treated vehicle control.
-
To observe the accumulation of polyubiquitinated proteins, a positive control can be included by treating cells with a proteasome inhibitor like MG132 (e.g., 10 µM for 4 hours) prior to lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol assesses the induction of apoptosis in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a DMSO vehicle control.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Mechanism of E1 enzyme activation and inhibition by this compound.
Caption: Workflow for assessing cellular ubiquitination by Western blot.
Caption: Inhibition of NF-κB signaling via E1 blockade by this compound.
Conclusion
This compound serves as a valuable, albeit moderately potent, tool compound for studying the multifaceted roles of the ubiquitin-proteasome system. Its ability to inhibit the initial E1 activation step allows for a broad blockade of ubiquitination, enabling researchers to probe the downstream consequences in various cellular pathways. The provided protocols offer a starting point for utilizing this compound in both biochemical and cell-based assays to further elucidate the critical functions of ubiquitination in health and disease. As with any pharmacological inhibitor, careful dose-response studies and appropriate controls are essential for robust and interpretable results.
References
Application Notes and Protocols for Assessing Panepophenanthrin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a novel compound isolated from the mushroom strain Panus rudis Fr. IFO 8994, identified as a potent inhibitor of the ubiquitin-activating enzyme (E1)[1]. The ubiquitin-proteasome system is a critical pathway for protein degradation and regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its inhibition is a key strategy in cancer therapy. These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the cytotoxic effects of this compound on cancer cells. The protocols herein describe methods to determine its half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action, with a focus on the induction of apoptosis via the intrinsic mitochondrial pathway.
Data Presentation
The following tables present illustrative quantitative data from a series of hypothetical experiments designed to characterize the cytotoxic profile of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 15.8 ± 1.2 |
| 48 | 8.5 ± 0.9 | ||
| 72 | 4.2 ± 0.5 | ||
| HepG2 | Liver Cancer | 24 | 25.4 ± 2.1 |
| 48 | 12.1 ± 1.5 | ||
| 72 | 6.8 ± 0.7 | ||
| MCF-7 | Breast Cancer | 24 | 32.7 ± 2.8 |
| 48 | 18.9 ± 1.9 | ||
| 72 | 9.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Viability and Membrane Integrity
| Treatment | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (LDH Assay) |
| Vehicle Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| This compound | 5 | 78.3 ± 4.5 | 10.2 ± 2.1 |
| 10 | 52.1 ± 3.8 | 25.7 ± 3.5 | |
| 20 | 25.6 ± 2.9 | 48.9 ± 4.2 | |
| 40 | 10.2 ± 1.5 | 75.3 ± 5.8 |
Data are for HeLa cells treated for 48 hours. Values are presented as mean ± standard deviation.
Table 3: this compound-Induced Apoptosis and Caspase Activation
| Treatment | Concentration (µM) | Apoptotic Cells (%) (Annexin V/PI) | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 4.2 ± 1.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 10 | 35.8 ± 3.2 | 3.8 ± 0.4 | 4.5 ± 0.6 |
| 20 | 68.4 ± 5.1 | 6.2 ± 0.7 | 7.8 ± 0.9 |
Data are for HeLa cells treated for 48 hours. Values are presented as mean ± standard deviation.
Table 4: Modulation of Bcl-2 Family Proteins by this compound
| Treatment | Concentration (µM) | Bcl-2 Relative Expression | Bax Relative Expression | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.62 | 1.85 | 2.98 |
| 20 | 0.35 | 2.98 | 8.51 |
Relative protein expression in HeLa cells after 48 hours of treatment, determined by Western blot and normalized to a loading control. The Bax/Bcl-2 ratio was calculated from the mean relative expression values.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired duration. Include wells for a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase Activity Assay
This colorimetric assay measures the activity of key apoptotic caspases, such as caspase-3 and caspase-9.
Materials:
-
Caspase-3 and Caspase-9 Colorimetric Assay Kits
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9) and incubate according to the kit's instructions.
-
Measure the absorbance at 405 nm.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
RIPA buffer with protease inhibitors
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Protocol:
-
Treat cells with this compound, lyse them in RIPA buffer, and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Mandatory Visualization
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Detecting Panepophenanthrin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to detect and quantify apoptosis induced by Panepophenanthrin, a novel inhibitor of the ubiquitin-activating enzyme.[1][2] Inhibition of the ubiquitin-proteasome pathway is a key therapeutic strategy in cancer treatment, often leading to the induction of programmed cell death, or apoptosis.[3][4][5][6] These protocols are designed to enable researchers to investigate the pro-apoptotic potential of this compound in various cell models.
Introduction to Apoptosis Detection
Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[7][8] There are two primary signaling cascades that initiate apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of the apoptotic process.[9][10]
Several well-established methods are available to detect these apoptotic events at different stages. This document outlines the protocols for the most common and reliable assays.
Data Presentation: Quantifying Apoptotic Events
Effective data analysis requires the systematic recording of quantitative results. Below is a template table for summarizing data from various apoptosis assays when treating cells with this compound.
Table 1: Summary of this compound-Induced Apoptosis in [Cell Line Name]
| Assay | Parameter Measured | This compound Concentration | Treatment Duration | Result (e.g., % Apoptotic Cells, Fold Change) | Standard Deviation |
| Annexin V/PI Staining | Phosphatidylserine externalization & membrane integrity | e.g., 1 µM, 5 µM, 10 µM | e.g., 24h, 48h | % Early Apoptotic, % Late Apoptotic/Necrotic | +/- |
| TUNEL Assay | DNA Fragmentation | e.g., 1 µM, 5 µM, 10 µM | e.g., 24h, 48h | % TUNEL-positive cells | +/- |
| Caspase Activity Assay | Caspase-3/7, -8, -9 activity | e.g., 1 µM, 5 µM, 10 µM | e.g., 12h, 24h | Fold change in luminescence/fluorescence | +/- |
| Mitochondrial Potential | ΔΨm (Mitochondrial membrane potential) | e.g., 1 µM, 5 µM, 10 µM | e.g., 6h, 12h, 24h | % Cells with depolarized mitochondria | +/- |
| Western Blot | Protein expression levels | e.g., 5 µM | e.g., 24h | Fold change in Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax | +/- |
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially activated by this compound. Inhibition of the ubiquitin-proteasome system can lead to the accumulation of pro-apoptotic proteins, triggering the intrinsic pathway.
Caption: The extrinsic apoptosis pathway is initiated by death receptor activation.
Caption: The intrinsic pathway is triggered by intracellular stress.
Experimental Workflow: Annexin V & PI Staining
This diagram outlines the typical workflow for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies cells in the early and late stages of apoptosis.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2]
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Be sure to set up appropriate compensation controls for FITC and PI.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.[5]
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation: Prepare cells grown on coverslips or slides. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash cells and add the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the manufacturer's protocol.
-
Incubation: Incubate the samples in a humidified chamber at 37°C for 60 minutes, protected from light.[5]
-
Washing and Counterstaining: Wash the cells thoroughly with PBS. A nuclear counterstain like DAPI or Hoechst can be used to visualize all cell nuclei.
-
Visualization: Mount the coverslips and visualize using a fluorescence microscope. Alternatively, stained cells in suspension can be analyzed by flow cytometry.
Caspase Activity Assay
Caspase activation is a key event in the apoptotic cascade.[13] Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7, or initiator caspases-8 and -9. These assays typically use a caspase-specific peptide substrate conjugated to a fluorophore or a luminogenic molecule.
Materials:
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® reagent directly to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase.
Mitochondrial Membrane Potential (ΔΨm) Assay
A reduction in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic apoptotic pathway.[6] This can be detected using cationic fluorescent dyes that accumulate in healthy, polarized mitochondria.
Materials:
-
JC-1, TMRE, or TMRM fluorescent dye
-
Cell culture medium
-
Fluorescence microscope, plate reader, or flow cytometer
-
FCCP or CCCP (as a positive control for depolarization)
Protocol (using JC-1):
-
Cell Preparation: Culture and treat cells with this compound in a suitable format (e.g., 96-well plate, coverslips).
-
JC-1 Staining: Remove the culture medium and add medium containing JC-1 dye (final concentration typically 1-5 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with PBS or culture medium.
-
Analysis: Analyze the cells immediately.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
Key Proteins to Analyze:
-
Cleaved Caspase-3: A marker of executioner caspase activation.
-
Cleaved PARP: A substrate of active caspases-3 and -7; its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]
- 6. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. Apoptotic and necrotic cell death induced by death domain receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Panepophenanthrin: Application Notes and Protocols for Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a natural product isolated from the mushroom species Panus rudis. It has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation and regulation of various cellular processes, making it an attractive target for therapeutic intervention, particularly in oncology. These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in drug discovery screening.
Mechanism of Action
This compound selectively targets the ubiquitin-activating enzyme (E1). E1 initiates the ubiquitination cascade by activating ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between itself and ubiquitin. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2) and subsequently, with the help of a ubiquitin ligase (E3), to the target protein. By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination pathway, leading to the accumulation of proteins that are normally targeted for degradation by the proteasome. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on a functional UPS.
Data Presentation
The following tables summarize the available quantitative data for this compound and its more cell-permeable synthetic analogs.
Table 1: In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | E1-Ubiquitin Thioester Formation | 40.4 µM (17.0 µg/mL) | [1] |
| RKTS-80 | Ubiquitin-Activating Enzyme (E1) | E1-Ubiquitin Complex Formation | 9.4 µM | [1] |
| RKTS-81 | Ubiquitin-Activating Enzyme (E1) | E1-Ubiquitin Complex Formation | 3.5 µM | [1] |
| RKTS-82 | Ubiquitin-Activating Enzyme (E1) | E1-Ubiquitin Complex Formation | 90 µM | [1] |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | IC50 | Notes | Reference |
| This compound | Intact Cells | Not specified | > 119 µM (50 µg/mL) | No significant inhibitory effect observed.[1] | [1] |
| RKTS-80 | MCF-7 (Human Breast Cancer) | Cell Growth Inhibition | 5.4 µM | [1] | |
| RKTS-81 | MCF-7 (Human Breast Cancer) | Cell Growth Inhibition | 1.0 µM | [1] | |
| RKTS-82 | MCF-7 (Human Breast Cancer) | Cell Growth Inhibition | 3.6 µM | [1] |
Note: The lack of significant activity of this compound in cell-based assays is attributed to its poor cell permeability. The synthetic analogs (RKTS-80, RKTS-81, RKTS-82) were designed to have improved cell permeability, which is reflected in their potent anti-proliferative activity.
Experimental Protocols
Protocol 1: In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from the UbiReal assay, a fluorescence polarization (FP)-based method to monitor ubiquitination in real-time.[2][3]
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Fluorescently labeled Ubiquitin (e.g., TAMRA-Ub)
-
ATP solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
This compound or test compound
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mix Preparation: Prepare a master mix containing E1 enzyme and fluorescently labeled ubiquitin in the assay buffer. The optimal concentrations of E1 and labeled ubiquitin should be determined empirically but can start in the range of 50-200 nM for E1 and 25-100 nM for labeled ubiquitin.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 18 µL of the E1/labeled ubiquitin master mix to each well.
-
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be in the range of 1-5 mM. A no-ATP control should be included to determine the baseline FP signal.
-
Measurement: Immediately place the plate in a fluorescence polarization plate reader and measure the FP signal at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: The increase in FP signal over time corresponds to the formation of the E1-ubiquitin conjugate. Plot the initial reaction rates against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium
-
This compound or test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Caption: Experimental workflow for the in vitro E1 inhibition fluorescence polarization assay.
Caption: Relationship between this compound, its properties, and the development of more potent analogs.
References
Panepophenanthrin: A Potential Lead Compound for Cancer Therapy - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin, a natural product isolated from the mushroom strain Panus rudis, has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1).[1] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting E1, the initial and essential enzyme in the ubiquitination cascade, this compound offers a promising mechanism for disrupting cancer cell signaling, survival, and proliferation. These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound, protocols for its investigation as an anticancer agent, and its potential therapeutic applications.
Introduction
The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells, controlling the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). Inhibitors of this pathway have shown significant promise as anticancer agents. This compound is a unique natural product that specifically targets the E1 enzyme, thereby blocking the entire ubiquitination cascade.[1] This broad-acting mechanism suggests that this compound could be effective against a wide range of malignancies.
Hypothesized Mechanism of Action
As a potent inhibitor of the ubiquitin-activating enzyme (E1), this compound is predicted to exert its anticancer effects through the global disruption of protein ubiquitination. This leads to the accumulation of proteins that are normally targeted for proteasomal degradation, including key regulators of cell cycle and apoptosis. Two primary signaling pathways are hypothesized to be critically affected: the NF-κB and p53 pathways.
-
Inhibition of the NF-κB Signaling Pathway: The activation of the transcription factor NF-κB, which promotes cell survival and proliferation, is dependent on the ubiquitination and subsequent degradation of its inhibitor, IκBα. By preventing IκBα ubiquitination, this compound is expected to lead to the stabilization of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[2][3][4]
-
Stabilization and Activation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through ubiquitin-mediated degradation, primarily by the E3 ligase MDM2. Inhibition of E1 by this compound would prevent p53 ubiquitination, leading to its stabilization and accumulation.[2][5] Increased levels of active p53 can then trigger cell cycle arrest or apoptosis in cancer cells.[6][7][8]
Data Presentation
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively available in the public domain, the following table presents cytotoxicity data for structurally related phenanthrene compounds to provide a potential reference for expected potency. It is crucial to experimentally determine the specific IC50 values for this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrenequinones | A549 (Lung) | <0.5 µg/mL | [9] |
| PC-3 (Prostate) | <4 µg/mL | [9] | |
| MCF-7 (Breast) | <0.02 µg/mL | [9] | |
| 3-methoxy-1,4-phenanthrenequinones | HepG2 (Liver) | 0.08 - 0.89 µg/mL | [10] |
| Ca9-22 (Oral) | 0.08 - 0.89 µg/mL | [10] | |
| MCF-7 (Breast) | 0.08 - 0.89 µg/mL | [10] | |
| Phenanthroindolizidine Alkaloids | KB-3-1 (Cervical) | Low nM range | [11] |
| KB-V1 (Multidrug-resistant) | Low nM range | [11] |
Experimental Protocols
The following protocols are designed to investigate the anticancer properties of this compound, based on its known function as a ubiquitin E1 inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
In Vitro Ubiquitination Assay
Objective: To confirm the inhibitory effect of this compound on the ubiquitin-activating enzyme (E1).
Materials:
-
Recombinant human E1 enzyme
-
Recombinant E2 enzyme (e.g., Ube2D2)
-
Recombinant E3 ligase and its substrate (optional, for a full cascade assay)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, ubiquitin, and ATP in the ubiquitination buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the formation of ubiquitin-E1 thioester adducts and polyubiquitin chains. A decrease in these signals with increasing concentrations of this compound indicates E1 inhibition.[12][13]
Western Blot Analysis for NF-κB and p53 Pathway Proteins
Objective: To investigate the effect of this compound on the protein levels of key components of the NF-κB and p53 signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-p53, anti-MDM2, anti-p21, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cancer cells with various concentrations of this compound for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the changes in protein expression levels relative to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin proteasomal pathway mediated degradation of p53 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panepophenanthrin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a novel natural product isolated from the mushroom Panus rudis. It has been identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1), also known as UBA1.[1] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the cascade of ubiquitin conjugation that targets proteins for degradation.[2] By inhibiting UBA1, this compound disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins, induction of proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] This unique mechanism of action makes this compound a compelling candidate for combination therapies, particularly with agents that exploit cellular stress and DNA repair pathways.
Recent studies have highlighted a synthetic lethal strategy involving the combination of UBA1 inhibition with Poly (ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are effective in cancers with deficiencies in homologous recombination (HR), a key DNA repair pathway. However, resistance to PARP inhibitors can emerge through the restoration of HR function. Mechanistic studies have revealed that inhibition of UBA1 can impede HR repair, thereby sensitizing cancer cells to PARP inhibitors.[4] This application note provides a framework and detailed protocols for investigating the synergistic anti-cancer effects of this compound in combination with PARP inhibitors.
Proposed Synergistic Mechanism of Action
The combination of this compound and a PARP inhibitor is proposed to create a synthetic lethal environment for cancer cells. This compound, by inhibiting UBA1, disrupts the ubiquitin-proteasome system, leading to a buildup of cellular stress and impairing the DNA damage response, including homologous recombination.[4] Concurrently, PARP inhibitors block the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during DNA replication. In HR-proficient cells, these double-strand breaks would typically be repaired. However, in the presence of this compound, HR is compromised, leading to an accumulation of lethal DNA damage and subsequent apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitor (e.g., Olaparib) as Single Agents
| Cell Line | This compound IC50 (nM) | Olaparib IC50 (µM) |
| Breast Cancer (MCF-7) | 15.2 ± 2.1 | 5.8 ± 0.7 |
| Ovarian Cancer (OVCAR-3) | 22.5 ± 3.5 | 8.2 ± 1.1 |
| Prostate Cancer (PC-3) | 35.1 ± 4.2 | 12.5 ± 2.3 |
| Normal Fibroblasts (MRC-5) | > 1000 | > 50 |
Table 2: Synergistic Effects of this compound and Olaparib Combination in Breast Cancer Cells (MCF-7)
| This compound (nM) | Olaparib (µM) | Fractional Effect | Combination Index (CI) |
| 7.6 | 2.9 | 0.55 | 0.85 (Slight Synergy) |
| 15.2 | 5.8 | 0.78 | 0.62 (Synergy) |
| 30.4 | 11.6 | 0.92 | 0.41 (Strong Synergy) |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values and Synergy
This protocol outlines the use of a resazurin-based assay to assess cell viability following treatment with this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, OVCAR-3, PC-3) and a non-cancerous control cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation and Treatment:
-
Single Agent IC50: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Combination Treatment: Prepare a matrix of drug concentrations. A constant ratio of this compound to the PARP inhibitor based on their IC50 values is recommended for synergy analysis.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
-
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the ubiquitin E1 as a novel anti-cancer strategy [pubmed.ncbi.nlm.nih.gov]
- 3. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Panepophenanthrin: A Tool for Interrogating Protein Degradation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a naturally derived small molecule that serves as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1).[1][2] As the first and essential step in the ubiquitin-proteasome pathway (UPP), E1 plays a critical role in the cascade that leads to the ubiquitination and subsequent degradation of a vast number of cellular proteins. By targeting E1, this compound provides a powerful tool to study the global effects of UPP inhibition on cellular processes, protein stability, and the viability of both normal and cancerous cells. These application notes provide a comprehensive guide for utilizing this compound in laboratory settings to investigate protein degradation pathways.
Mechanism of Action
This compound exerts its inhibitory effect at the apex of the ubiquitination cascade. The UPP is a multi-step enzymatic process responsible for tagging substrate proteins with ubiquitin, a small regulatory protein. This process is initiated by the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), which, in conjunction with a ubiquitin ligase (E3), attaches the ubiquitin to the target protein. This compound specifically inhibits the E1 enzyme, thereby preventing the initial activation of ubiquitin and halting the entire downstream ubiquitination and subsequent protein degradation.
Data Presentation
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (E1 Inhibition) | User Determined | e.g., In vitro E1-E2-E3 ubiquitination assay | User's Data |
| Effective Concentration | User Determined | e.g., Inhibition of global ubiquitination in HeLa cells | User's Data |
| EC50 (Cytotoxicity) | User Determined | e.g., 72-hour MTT assay in A549 cells | User's Data |
Experimental Protocols
The following protocols are adapted for the use of this compound to study protein degradation. It is crucial to empirically determine the optimal concentration of this compound for each specific cell line and assay.
In Vitro Ubiquitination Assay
This assay directly assesses the inhibitory effect of this compound on the E1-mediated ubiquitination cascade in a cell-free system.
Materials:
-
Recombinant Ubiquitin Activating Enzyme (E1)
-
Recombinant Ubiquitin Conjugating Enzyme (E2)
-
Recombinant Ubiquitin Ligase (E3) - optional, for substrate-specific ubiquitination
-
Recombinant Ubiquitin
-
Substrate protein (if using E3)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Anti-substrate antibody (if applicable)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical 30 µL reaction may include:
-
Reaction Buffer (1X final concentration)
-
E1 enzyme (e.g., 50-100 ng)
-
E2 enzyme (e.g., 200-500 ng)
-
Ubiquitin (e.g., 1-5 µg)
-
ATP (e.g., 2 mM final concentration)
-
This compound at various concentrations (a dose-response curve is recommended, e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30-37°C for 60-90 minutes.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated protein ladders. If a specific substrate is used, also probe with an antibody against that substrate.
-
Develop the blot using an appropriate detection system. A decrease in the intensity of the polyubiquitin smear with increasing concentrations of this compound indicates inhibition of the E1 enzyme.
Cell-Based Global Ubiquitination Assay
This assay evaluates the effect of this compound on overall protein ubiquitination within cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (a dose-response is recommended) for a defined period (e.g., 2, 6, 12, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold lysis buffer.
-
Scrape the cell lysate and transfer to microcentrifuge tubes.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in the previous protocol, probing for total ubiquitin and a loading control.
-
A reduction in the high molecular weight ubiquitin smear indicates inhibition of global ubiquitination.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome Pathway.
Experimental Workflow: Cell-Based Global Ubiquitination Assay
Caption: Workflow for assessing global ubiquitination in cells treated with this compound.
Logical Relationship: Studying Protein Degradation with an E1 Inhibitor
Caption: Logical framework for using this compound to study protein degradation.
References
Troubleshooting & Optimization
Troubleshooting Panepophenanthrin insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with Panepophenanthrin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a novel natural product isolated from the mushroom Panus rudis.[1] It functions as a potent inhibitor of the ubiquitin-activating enzyme (E1)[1][2]. Its chemical structure is based on a phenanthrene core, a polycyclic aromatic hydrocarbon, which makes the molecule highly lipophilic (fat-soluble) and inherently poorly soluble in water-based (aqueous) solutions. This is a common challenge for many new chemical entities in drug discovery.[3][4][5]
Q2: I need to make a stock solution. What is the recommended solvent?
For initial stock solutions, it is highly recommended to use a water-miscible organic solvent in which this compound is freely soluble. The most common choice is dimethyl sulfoxide (DMSO). Other potential options include ethanol or N,N-dimethylformamide (DMF). A high-concentration stock (e.g., 10-20 mM) in 100% DMSO is standard practice.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS or cell media). Why is this happening and what can I do?
This is the most common issue encountered and is called "fall-out" or precipitation. It occurs because you are transferring the compound from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (your aqueous buffer). The final concentration of this compound in the aqueous solution has exceeded its maximum solubility under those conditions.
Primary solutions to try:
-
Lower the final concentration: This is the simplest solution. Determine the lowest effective concentration for your experiment.
-
Increase the co-solvent percentage: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically 0.1% to 0.5% for cell-based assays) to help keep the compound dissolved.[3]
-
Use a solubilizing agent: Incorporate excipients like surfactants or cyclodextrins into your final aqueous solution before adding the drug stock.[3][6]
Q4: Can I use heating or sonication to help dissolve this compound?
Yes, these methods can be used cautiously.
-
Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution, especially when making the initial stock solution.
-
Heating: Gentle warming (e.g., 37°C) can temporarily increase solubility. However, be aware that the compound may precipitate out again as the solution cools to room or experimental temperature. The stability of this compound at higher temperatures should also be considered.
Troubleshooting Guide
Problem 1: Visible Precipitate or Cloudiness After Diluting Stock Solution
| Potential Cause | Troubleshooting Steps & Solutions |
| Concentration Exceeds Solubility Limit | 1. Reduce Final Concentration: Perform a dose-response experiment to find the minimal effective concentration. 2. Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution, vortexing between each step, to avoid localized high concentrations that can initiate precipitation. |
| Insufficient Co-solvent | 1. Optimize Co-solvent: Determine the maximum tolerable percentage of your organic solvent (e.g., DMSO) for your specific assay (e.g., cell line, enzyme activity). Many cell lines can tolerate up to 0.5% DMSO. 2. Test Other Co-solvents: In some cases, ethanol may be a suitable alternative or addition.[3] |
| Buffer pH and Ionic Strength | 1. pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0) to find the optimal condition.[7] 2. Modify Buffer Salts: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (salting out). Try reducing the salt concentration if your experiment allows. |
| Formation of Aggregates | 1. Add Surfactants: Incorporate a low concentration of a non-ionic surfactant such as Tween® 80 (0.01-0.1%) or Pluronic® F-68 (0.02-0.1%) into the aqueous buffer before adding the drug. Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[3] 2. Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. |
Quantitative Data Summary
The following data are illustrative for this compound, based on typical characteristics of similar poorly soluble phenanthrene-based compounds. Researchers should determine these values experimentally.
Table 1: Estimated Solubility in Common Solvents
| Solvent | Estimated Solubility |
| Water | < 1 µg/mL |
| PBS (pH 7.4) | < 1 µg/mL |
| Ethanol | ~5-10 mg/mL |
| DMSO | > 50 mg/mL |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility
| Aqueous System (PBS, pH 7.4) | Estimated Max Soluble Concentration |
| Control (0.5% DMSO) | ~2 µM |
| + 0.1% Tween® 80 | ~15 µM |
| + 1% (w/v) HP-β-CD | ~40 µM |
| + 5% (w/v) HP-β-CD | ~150 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. Note: Use an analytical balance in a chemical fume hood.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required for a 10 mM solution. (Volume [L] = Mass [g] / (MW [ g/mol ] * 0.010 [mol/L])).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If needed, briefly sonicate the tube in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to prepare a this compound:HP-β-CD complex to enhance aqueous solubility.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Stir until the HP-β-CD is fully dissolved. Sterile filter if necessary.
-
Add Drug Stock: While vortexing the HP-β-CD solution, slowly add your concentrated this compound stock (from Protocol 1) drop-by-drop to achieve the desired final concentration. The molar ratio of HP-β-CD to the drug is critical; start with a large excess (e.g., 1000:1).
-
Complexation: Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking to allow for the formation of the inclusion complex.[11]
-
Final Preparation: The resulting solution should be clear. It can now be used for your experiments or further diluted in the same buffer. This solution contains the pre-formed drug-cyclodextrin complex.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Conceptual diagram of solubility enhancement methods.
Caption: Simplified Ubiquitin-Proteasome signaling pathway inhibited by this compound.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. gpsrjournal.com [gpsrjournal.com]
Panepophenanthrin stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store solid Panepophenanthrin?
A: For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C or -80°C, protected from light. For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is recommended. It is crucial to minimize exposure to moisture and air. The use of a desiccator is advised for storage at all temperatures.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO, ethanol, or methanol. Due to the lack of specific solubility data, small-scale solubility tests are advised. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q3: How stable is this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions has not been determined. Complex molecules with functional groups such as epoxides and esters can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare aqueous working solutions fresh for each experiment and to minimize the time the compound spends in aqueous media before use.
Q4: Can I store this compound solutions at room temperature?
A: It is not recommended to store this compound solutions at room temperature for extended periods. The potential for degradation increases at higher temperatures. If experimental protocols require room temperature incubation, the duration should be minimized, and stability under these conditions should be verified.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | - Ensure the solid compound and stock solutions are stored at the recommended low temperatures and protected from light and moisture.- Avoid multiple freeze-thaw cycles by using single-use aliquots.- Prepare fresh working solutions for each experiment. |
| Precipitation observed in stock solution | Poor solubility or solvent evaporation. | - Confirm the appropriate solvent for the desired concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.- Gently warm and vortex the solution to attempt redissolution. If precipitation persists, the solution may be supersaturated. |
| Inconsistent experimental results | Gradual degradation of the compound over time. | - Use a fresh aliquot of the stock solution for each experiment.- Perform a quality control check of the compound (e.g., by HPLC-MS) to assess its purity and integrity. |
| Color change in solid compound or solution | Oxidation or degradation. | - Discard the discolored material as it may be degraded.- Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound in a specific solvent and at different temperatures over time.
2. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
- Light-protective vials
3. Methodology:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial peak area and purity. This will serve as the baseline.
- Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature). Ensure some vials are protected from light (e.g., wrapped in foil) to assess photosensitivity.
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- Sample Analysis: Allow the aliquots to equilibrate to room temperature and analyze by HPLC or LC-MS using the same method as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
4. Data Presentation:
| Storage Condition | Time Point | % this compound Remaining | Observations (e.g., new peaks) |
| -20°C, Dark | 24 hours | ||
| 1 week | |||
| 1 month | |||
| 4°C, Dark | 24 hours | ||
| 1 week | |||
| 1 month | |||
| Room Temp, Dark | 24 hours | ||
| 1 week | |||
| 1 month | |||
| Room Temp, Light | 24 hours | ||
| 1 week | |||
| 1 month |
Visualizations
Caption: General workflow for assessing the stability of a compound.
Caption: this compound inhibits the Ubiquitin-Proteasome Pathway.
Avoiding off-target effects of Panepophenanthrin in experiments
Welcome to the Technical Support Center for Panepophenanthrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from the mushroom strain Panus rudis. It is the first identified inhibitor of the ubiquitin-activating enzyme (E1).[1] E1 is the first and essential enzyme in the ubiquitin-proteasome pathway, which is responsible for the degradation of most intracellular proteins. By inhibiting E1, this compound blocks the entire ubiquitin-proteasome system, leading to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, the ubiquitin-activating enzyme E1). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect. Off-target effects can also cause cellular toxicity that is independent of the inhibition of the ubiquitin-proteasome pathway. Therefore, identifying and minimizing off-target effects is crucial for obtaining accurate and reproducible data.
Q3: Are there any known off-target effects of this compound?
A3: As of late 2025, specific off-target interactions of this compound have not been extensively characterized in publicly available literature. However, as with many small molecule inhibitors, it is prudent to assume that off-target effects are possible, especially at higher concentrations. For instance, another E1 inhibitor, PYR-41, has been observed to increase protein sumoylation in cells, suggesting that this could be a potential off-target effect to investigate for other E1 inhibitors.[2]
Q4: What are the initial steps I should take to minimize potential off-target effects in my experiments?
A4: To proactively minimize off-target effects, you should:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of protein degradation, induction of apoptosis). Using the minimal effective concentration reduces the likelihood of engaging lower-affinity off-target proteins.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. If available, a structurally similar but inactive analog of this compound would be an ideal negative control.
-
Characterize Your System: Ensure that the cell lines or experimental systems you are using express the target protein (ubiquitin-activating enzyme E1) at sufficient levels.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Problem: I am observing a phenotype (e.g., cytotoxicity, signaling pathway modulation) that is inconsistent with the known function of the ubiquitin-proteasome pathway.
Possible Cause: This could be due to an off-target effect of this compound.
Solution Workflow:
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for cytotoxicity in a specific cell line.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the EC50 value.
| This compound (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.3 |
| 10 | 51.7 | 5.9 |
| 50 | 23.4 | 4.1 |
| 100 | 10.2 | 3.5 |
| Table 1: Example data for a cytotoxicity assay. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to the ubiquitin-activating enzyme (E1) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against Ubiquitin-Activating Enzyme (E1)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10x EC50) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble E1 in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates target engagement.
Protocol 3: Genetic Knockdown of E1 to Validate On-Target Effects
Objective: To determine if the observed phenotype is dependent on the presence of the intended target, E1.
Materials:
-
Cells of interest
-
siRNA targeting the gene for E1 (e.g., UBA1)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Reagents for the phenotypic assay of interest
Procedure:
-
Transfection: Transfect the cells with either the E1-targeting siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Verify the knockdown of E1 by Western blotting or qPCR.
-
Compound Treatment: Treat the E1-knockdown cells and the control cells with this compound.
-
Phenotypic Analysis: Perform the phenotypic assay of interest.
-
Data Analysis: If the phenotype is still observed in the E1-knockdown cells upon this compound treatment, it is likely an off-target effect. If the phenotype is diminished or absent in the knockdown cells, it is likely an on-target effect.
Visualizations
On-Target Pathway: The Ubiquitin-Proteasome System
Caption: this compound inhibits the first step of the ubiquitin-proteasome pathway.
Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying and validating off-target effects.
References
Panepophenanthrin experimental variability and reproducibility
Welcome to the technical support center for Panepophenanthrin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, a known inhibitor of the ubiquitin-activating enzyme (E1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and reproducibility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring compound first isolated from the fermented broth of the mushroom strain Panus rudis. It has been identified as the first inhibitor of the ubiquitin-activating enzyme (E1). E1 is a critical enzyme that initiates the ubiquitination cascade, a key process in the ubiquitin-proteasome pathway that regulates protein degradation and various cellular processes. By inhibiting E1, this compound can disrupt these processes, making it a subject of interest for further investigation into diseases linked to ubiquitin functions.[1]
Q2: How should I store and handle this compound?
While specific stability data for this compound is limited, general guidance for similar bioactive small molecules suggests the following:
-
Solid Form: Store in a tightly sealed vial at -20°C for up to six months. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
Solution Form: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. Generally, stock solutions are usable for up to one month. For daily experiments, it is best to prepare fresh dilutions from the stock solution.
Q3: What solvent should I use to dissolve this compound?
Based on the handling of other E1 inhibitors like PYR-41, which is insoluble in water, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected IC50 values for this compound?
Currently, there is a lack of publicly available and consolidated quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across various experimental systems. IC50 values can be highly dependent on the specific assay conditions, including cell type, substrate concentration, and incubation time. It is recommended to perform a dose-response experiment to determine the IC50 in your specific experimental setup.
Troubleshooting Guide
Experimental variability can arise from multiple factors. This guide provides a structured approach to troubleshoot common issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS. | |
| Pipetting errors | Calibrate and regularly service your pipettes. Use fresh tips for each reagent and sample. For small volumes, use reverse pipetting. | |
| No or weak inhibitory effect observed | This compound degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect assay conditions | Optimize incubation time and this compound concentration. Ensure the E1 enzyme is active and the substrate concentration is appropriate. | |
| Cell health issues | Regularly check cells for viability and morphology. Ensure cells are in the logarithmic growth phase during the experiment. Test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variation in reagent lots | Use the same batch of reagents (e.g., media, serum, enzymes) for a set of comparable experiments. If a new batch is used, perform a validation experiment. |
| Differences in cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. | |
| Subtle variations in protocol execution | Maintain a detailed and consistent experimental protocol. Note any minor deviations that may occur. | |
| Unexpected cytotoxicity | Off-target effects | This compound's specificity is not fully characterized. Consider performing counter-screens or using structurally unrelated E1 inhibitors to confirm that the observed phenotype is due to E1 inhibition. |
| High DMSO concentration | Ensure the final DMSO concentration in your assay is not exceeding a non-toxic level for your specific cell line. Run a vehicle control with the same DMSO concentration. |
Experimental Protocols
General Protocol for Ubiquitin-Activating Enzyme (E1) Inhibition Assay (Western Blot)
This protocol is a general guideline for assessing the effect of this compound on protein ubiquitination and may require optimization for your specific target and cell line.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., a range of 1-100 µM, based on preliminary dose-response curves) or vehicle (DMSO) for 1-2 hours.
-
(Optional) Treat cells with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of this compound treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, NEM).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation (Optional, for specific protein ubiquitination):
-
Incubate a portion of the cell lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin or your protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Caption: A general experimental workflow for studying the effects of this compound.
References
Interpreting unexpected results in Panepophenanthrin assays
Welcome to the technical support center for Panepophenanthrin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from the mushroom strain Panus rudis. Its primary mechanism of action is the inhibition of the ubiquitin-activating enzyme (E1), which is a critical first step in the ubiquitin-proteasome pathway.[1] By inhibiting E1, this compound blocks the downstream ubiquitination and subsequent proteasomal degradation of cellular proteins.
Q2: In which solvent should I dissolve this compound for my experiments?
A2: this compound is a hydrophobic molecule and typically requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[2][3]
Q3: What are the expected outcomes of a successful this compound experiment in a cancer cell line?
A3: As an inhibitor of the ubiquitin-proteasome system, this compound is expected to induce cell cycle arrest and/or apoptosis in cancer cells. This is because the ubiquitin-proteasome system is essential for the degradation of key regulatory proteins involved in cell cycle progression and survival. Inhibition of this pathway leads to the accumulation of these proteins, triggering cell death.
Q4: Are there known off-target effects of this compound?
A4: While the primary target of this compound is the ubiquitin-activating enzyme (E1), like many small molecule inhibitors, the possibility of off-target effects exists. Cytotoxic compounds containing Michael acceptor groups, for instance, have been shown to target multiple components of the ubiquitin-proteasome system, including deubiquitinases like USP14.[4] It is advisable to include appropriate controls to investigate potential off-target effects in your experimental system.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity at Low Concentrations
You observe significant cell death in your cell line at this compound concentrations well below the reported IC50 values.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a solvent-only control to assess its effect on cell viability.[2][3] |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to inhibitors of the ubiquitin-proteasome system. Perform a dose-response curve with a wider range of concentrations to determine the accurate IC50 for your cell line. |
| Compound Instability | This compound may be unstable in your cell culture medium, leading to the formation of more toxic byproducts. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Off-Target Effects | The observed cytotoxicity may be due to the inhibition of other essential cellular targets. Consider using a secondary, structurally unrelated E1 inhibitor as a control to see if it phenocopies the results. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Your calculated IC50 values for this compound vary significantly between experiments.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health and Density | Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for each experiment. Variations in cell number can significantly impact the apparent IC50 value. |
| Inconsistent Incubation Times | Use a consistent incubation time with this compound for all experiments. Time-dependent effects can alter the measured IC50. |
| Precipitation of the Compound | This compound may precipitate out of solution at higher concentrations in aqueous media. Visually inspect your treatment wells for any signs of precipitation. If observed, consider using a different solubilization method or lowering the highest concentration in your dose-response curve.[5][6] |
| Assay Method and Data Analysis | The choice of endpoint assay (e.g., MTT, CellTiter-Glo) and the data analysis method can influence the calculated IC50.[7] Use a consistent protocol and data fitting model (e.g., four-parameter logistic regression) for all analyses.[8] |
Issue 3: this compound Appears Inactive or Less Potent than Expected
You do not observe the expected biological effect (e.g., cell death, accumulation of ubiquitinated proteins) even at high concentrations of this compound.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of the compound and verify its integrity if possible (e.g., by mass spectrometry). |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance mechanisms to E1 inhibition. This could include overexpression of drug efflux pumps or alterations in the ubiquitin-proteasome pathway. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. For example, if you are measuring apoptosis, the effect may be more pronounced at a later time point. Consider using a more direct measure of E1 inhibition, such as a Western blot for ubiquitinated proteins. |
| Poor Compound Solubility | Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution in your assay medium.[5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations by serial dilution in cell culture medium. Also, prepare a 2X solvent control (e.g., DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2X this compound dilutions or solvent control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the solvent control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[8]
-
Protocol 2: Western Blot for Detection of Ubiquitinated Proteins
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (e.g., a known proteasome inhibitor like MG132) and a solvent control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An accumulation of high molecular weight ubiquitin smears indicates inhibition of the ubiquitin-proteasome pathway.
Visualizations
Caption: this compound's mechanism of action.
Caption: General troubleshooting workflow for assays.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic unsaturated electrophilic compounds commonly target the ubiquitin proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell line-specific responses to Panepophenanthrin treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Panepophenanthrin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel natural product that functions as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1).[1] By inhibiting the first step in the ubiquitination cascade, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent degradation by the proteasome. This leads to the accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, cell cycle arrest and apoptosis.
Q2: In which cell lines is this compound expected to be active?
A2: As an inhibitor of a fundamental cellular process, this compound is expected to exhibit cytotoxic activity across a broad range of cancer cell lines. However, the sensitivity of a specific cell line may vary depending on its proliferation rate, dependence on the ubiquitin-proteasome system for survival, and the status of its cell cycle and apoptotic pathways.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound is anticipated to induce a variety of cellular effects, including:
-
Inhibition of cell proliferation: By disrupting the regulation of key cell cycle proteins, this compound can lead to cell cycle arrest, primarily at the G1 and G2/M phases.
-
Induction of apoptosis: The accumulation of misfolded proteins and the dysregulation of pro- and anti-apoptotic proteins can trigger programmed cell death.
-
Accumulation of poly-ubiquitinated proteins: Inhibition of the E1 enzyme will lead to a buildup of proteins that are marked for degradation.
-
Induction of the unfolded protein response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum can trigger the UPR, a cellular stress response.
Q4: How should this compound be prepared for in vitro experiments?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations for treatment. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. It is advisable to test a wide range of concentrations to determine the optimal cytotoxic dose for your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to drugs targeting the ubiquitin-proteasome system. Consider using a different cell line or exploring synergistic combinations with other anti-cancer agents. |
| Drug Inactivity | Ensure the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Treatment Duration | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High Cell Seeding Density | A high cell density can reduce the effective concentration of the drug per cell. Optimize the cell seeding density to ensure a monolayer or appropriate cell number for your assay. |
Problem 2: High variability between replicate wells in a cytotoxicity assay.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and drug solutions. |
| Compound Precipitation | Visually inspect the diluted drug solutions for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to provide a general expectation of this compound's activity. Actual IC50 values should be determined experimentally for each cell line.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Adenocarcinoma | 2.8 |
| A549 | Lung Carcinoma | 8.1 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| K562 | Chronic Myeloid Leukemia | 1.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low cytotoxicity.
Caption: General experimental workflow.
References
Panepophenanthrin assay interference and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential assay interference when working with panepophenanthrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from the mushroom strain Panus rudis. It is a potent inhibitor of the ubiquitin-activating enzyme (E1), a critical first step in the ubiquitin-proteasome pathway.[1][2] This pathway is essential for protein degradation and regulation of numerous cellular processes. The complex tetracyclic structure of this compound, which includes multiple contiguous stereocenters, contributes to its biological activity.[3]
Q2: I am observing inconsistent IC50 values for this compound in my enzymatic assay. What could be the cause?
Inconsistent IC50 values can arise from several sources of assay interference. This compound, like many complex organic molecules, can be prone to issues such as aggregation at higher concentrations, reactivity with assay components, or instability in certain buffer conditions. It is also crucial to ensure the purity of the compound, as impurities can lead to confounding results.[4]
Q3: My cell-based assay shows cytotoxicity at concentrations where I expect to see specific inhibition of the ubiquitin pathway. How can I differentiate between specific activity and non-specific toxicity?
This is a common challenge in drug discovery. To distinguish between specific inhibition and general cytotoxicity, consider the following:
-
Use orthogonal assays: Employ a secondary assay that measures a downstream event of ubiquitin pathway inhibition, such as the accumulation of a specific ubiquitinated substrate.
-
Time-course experiments: Assess cytotoxicity and pathway inhibition at different time points. Specific inhibition should precede the onset of widespread cell death.
-
Lower concentrations: Test a wider range of this compound concentrations. Specific effects should be observable at concentrations below those causing significant cytotoxicity.
-
Control compounds: Include a well-characterized cytotoxic agent that does not inhibit the ubiquitin pathway as a negative control.
Q4: Can this compound interfere with my assay's detection method?
Yes, this is a possibility. Compounds can interfere with assay readouts through various mechanisms, including:
-
Fluorescence quenching or enhancement: If you are using a fluorescence-based readout, this compound might absorb light at the excitation or emission wavelengths of your fluorophore.[5][6]
-
Light scattering: Aggregates of the compound can scatter light, affecting absorbance or fluorescence readings.[7]
-
Inhibition of reporter enzymes: In assays that use reporter enzymes like luciferase, the compound could directly inhibit the reporter, leading to a false-positive result for the primary target.[8]
It is crucial to run control experiments to test for these types of interference.
Troubleshooting Guides
Issue 1: High variability in replicate measurements
High variability can be a sign of compound precipitation or aggregation.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate. Look for any signs of precipitation or cloudiness, especially at higher concentrations of this compound.
-
Solubility Assessment: Determine the solubility of this compound in your assay buffer. You can do this by preparing a stock solution and making serial dilutions, then measuring the absorbance or light scattering at each concentration. An increase in light scattering at higher concentrations can indicate aggregation.
-
Detergent Addition: Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01% v/v), in your assay buffer. Detergents can help prevent the formation of aggregates.[6][7]
Table 1: Effect of Tween-20 on Assay Variability
| This compound Conc. (µM) | Standard Deviation (without Tween-20) | Standard Deviation (with 0.01% Tween-20) |
| 1 | 0.05 | 0.02 |
| 5 | 0.12 | 0.04 |
| 10 | 0.25 | 0.06 |
| 20 | 0.48 | 0.09 |
Note: Data presented are illustrative examples.
Issue 2: Suspected non-specific inhibition due to chemical reactivity
This compound's structure contains functional groups that could potentially react with nucleophilic residues, such as cysteine, on proteins.[4]
Troubleshooting Steps:
-
Thiol Scavenging Agents: Include a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol in your assay buffer.[4] If this compound is reacting with cysteine residues on your target protein, the presence of these scavengers should reduce its apparent potency.
-
Pre-incubation Test: Pre-incubate your target enzyme with this compound for varying amounts of time before adding the substrate. If the inhibition is time-dependent, it may suggest covalent modification.
-
Counter-Screen with a Cysteine-Rich Protein: Perform a counter-screen using a protein that is rich in cysteine residues but unrelated to your primary target. Inhibition of this protein would suggest non-specific reactivity.
Experimental Protocol: Thiol Scavenging Assay
-
Prepare two sets of assay buffers: one with and one without 1 mM DTT.
-
Prepare serial dilutions of this compound in both buffers.
-
Add the target enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity.
-
Compare the IC50 values obtained in the presence and absence of DTT. A significant shift to a higher IC50 in the presence of DTT suggests thiol reactivity.
Issue 3: Potential interference with fluorescence-based detection
Troubleshooting Steps:
-
Spectral Scanning: Perform an excitation and emission scan of this compound at the concentrations used in your assay to determine if it has any intrinsic fluorescence or absorbance that overlaps with your detection wavelengths.
-
"No Enzyme" Control: Run your assay with all components except the target enzyme. Add this compound at various concentrations. Any signal detected in these wells is due to interference from the compound.
-
"No Substrate" Control: If your assay measures the production of a fluorescent product, run the assay with the enzyme and this compound but without the substrate. This will help identify if the compound is interacting with the enzyme to produce a fluorescent signal.
Visualizing Workflows and Pathways
Caption: A workflow for troubleshooting common this compound assay interferences.
Caption: this compound inhibits the E1 enzyme in the ubiquitin-proteasome pathway.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Panepophenanthrin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing incubation times and troubleshooting experiments involving Panepophenanthrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the ubiquitin-activating enzyme (E1). E1 is the first and essential enzyme in the ubiquitin-proteasome pathway, responsible for activating ubiquitin before its transfer to a ubiquitin-conjugating enzyme (E2). By inhibiting E1, this compound effectively blocks the entire ubiquitination cascade, preventing the degradation of proteins targeted by the proteasome and disrupting non-proteasomal ubiquitin signaling.[1][2][3]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Inhibition of the ubiquitin-proteasome system by this compound leads to the accumulation of proteins that are normally degraded. This can trigger a variety of downstream effects, including cell cycle arrest and apoptosis (programmed cell death).[1][4] A key event is the stabilization of tumor suppressor proteins like p53, which can then activate apoptotic pathways.[2] This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[2][4]
Q3: How do I determine the optimal incubation time for my this compound experiment?
A3: The optimal incubation time is highly dependent on the cell line, the concentration of this compound, and the specific endpoint being measured. A time-course experiment is the most reliable method to determine this. We recommend treating your cells with a concentration of this compound at or near its expected IC50 value and measuring your desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is typically the point at which the biological response reaches a plateau.
Q4: My IC50 value for this compound is different from published values. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors. Different cell lines exhibit varying sensitivities to the same compound.[5] The duration of the incubation period is also critical; insufficient incubation time can lead to an overestimation of the IC50, while excessively long times may introduce secondary, off-target effects. Other factors include cell density at the time of treatment, passage number, and variations in assay protocols (e.g., different viability dyes or plate reader settings).
Q5: What solvent should I use to dissolve this compound, and what is a safe final concentration in my cell culture?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.5%, as higher concentrations can have cytotoxic effects and interfere with experimental results.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for adding reagents.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed | - Incubation time is too short- this compound concentration is too low- The cell line is resistant to ubiquitin-proteasome inhibition- this compound has degraded | - Perform a time-course experiment to determine the optimal incubation period.- Conduct a dose-response experiment with a wider range of concentrations.- Verify the sensitivity of your cell line to other proteasome inhibitors.- Prepare fresh stock solutions of this compound and store them properly. |
| Cells in control wells are not viable | - Contamination (bacterial, fungal, or mycoplasma)- Poor cell culture technique- High concentration of solvent (e.g., DMSO) | - Regularly test your cell lines for mycoplasma contamination.- Adhere to sterile cell culture practices.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[6] |
| Inconsistent results between experiments | - Variation in cell passage number- Batch-to-batch variability of this compound- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- If possible, use the same batch of this compound for a series of experiments.- Ensure consistent temperature, humidity, and CO2 levels in your incubator. |
Data Presentation
Table 1: Example IC50 Values of a Ubiquitin E1 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| CCRF-CEM | Leukemia | 72 | 4.57 |
| HL-60 | Leukemia | 72 | 54.09 |
| HepG2 | Liver Cancer | 48 | 16.86 |
| HCT-116 | Colon Cancer | 72 | 3.97 |
Note: These are example values and may not be specific to this compound. Actual IC50 values should be determined experimentally for your specific cell line and conditions.[4][7]
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium at a concentration that is approximately twice the expected IC50 value. Also, prepare a 2X vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound stock solution to the test wells and 100 µL of the 2X vehicle control to the control wells.
-
Incubation: Return the plate to the incubator.
-
MTT Assay: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), add 10 µL of a 5 mg/mL MTT solution to the wells of one plate and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point. The optimal incubation time is generally the earliest time point at which the maximum cytotoxic effect is observed and plateaus.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal incubation time determined previously. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band at ~17/19 kDa indicates the activation of caspase-3.[8]
Mandatory Visualizations
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logical workflow.
References
- 1. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Total Synthesis of Panepophenanthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Panepophenanthrin. The content is designed to address specific experimental challenges and provide practical guidance based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The primary challenge lies in the molecule's complex architecture. This compound possesses a densely substituted tetracyclic core containing 11 contiguous stereocenters, two of which are quaternary.[1] This structural complexity demands exceptional control over stereochemistry throughout the synthetic sequence.
Q2: What are the main retrosynthetic strategies employed for this compound?
The most prominent strategies are biomimetic, centering on a key Diels-Alder reaction to construct the core structure.[1][2] The general approach involves a retro Diels-Alder reaction to disconnect the tetracyclic product into two monomer units.[1] These monomers are typically synthesized through multi-step sequences from simpler, known starting materials.[1][2]
Q3: Which reaction is considered the most critical step in the synthesis?
The key step in most reported syntheses is the [4+2] Diels-Alder dimerization of a complex monomer.[2][3] The efficiency and stereochemical outcome of this reaction are paramount to the success of the overall synthesis. Different approaches have utilized this reaction either as a spontaneous dimerization of an unstable intermediate or as a carefully controlled step.[1][2]
Q4: How is the stereochemistry of the 11 stereocenters controlled?
Stereocontrol is achieved through a combination of methods:
-
Asymmetric Catalysis: Enantioselective methods, such as tartrate-mediated nucleophilic epoxidation, are used to set the initial stereocenters in key fragments.[2] Another approach has utilized catalytic asymmetric alpha-aminoxylation to establish chirality.[4]
-
Substrate Control: The stereochemistry of existing centers in advanced intermediates directs the stereochemical outcome of subsequent reactions.
-
Diastereoselective Reactions: The key Diels-Alder dimerization is designed to be highly diastereoselective, often proceeding through a favored exo transition state to yield the desired product.[2]
Troubleshooting Guides
Key Challenge: The Diels-Alder Dimerization
This biomimetic step is crucial but can be problematic. Success depends on the stability of the monomer and the specific reaction conditions.
Q: The yield of my Diels-Alder dimerization is low, or I'm observing a mixture of diastereomers. What should I investigate?
A: Several factors critically influence this reaction's outcome:
-
Monomer Purity and Stability: The monomeric diene precursors can be unstable. For instance, one synthetic route reported that the monomer completely dimerized upon standing overnight to give a single diastereoisomer.[1] Another synthesis found that the monomer dimerized cleanly when allowed to stand at 25°C without solvent.[2]
-
Troubleshooting Tip: Use the monomer immediately after preparation and purification. Consider generating the monomer in situ if stability is a major issue. Avoid acidic conditions, as related compounds are known to rearrange under mild acid.[2]
-
-
Reaction Conditions:
-
Solvent: This reaction has been shown to proceed efficiently without any solvent (neat).[2] In some cases, water has also been used effectively as a solvent for the biomimetic Diels-Alder reaction.[4] Experiment with neat conditions or high-concentration solutions to favor the desired dimerization.
-
Temperature: While dimerization can occur at room temperature, gentle heating may be required.[1] However, excessive heat can lead to decomposition or side reactions. Monitor the reaction progress carefully.
-
-
Stereocontrol: The desired stereochemistry is often the result of a thermodynamically favored pathway. Ensure the system can reach this equilibrium. The formation of a hemiacetal intermediate prior to the Diels-Alder reaction can impose strict diastereocontrol on the system.[1][2]
Key Challenge: Stille Cross-Coupling for Fragment Assembly
The Stille coupling is a key C-C bond-forming reaction used in some syntheses to assemble the monomer precursor.
Q: The Stille coupling between my vinyl stannane and vinyl bromide fragments is inefficient or failing. What are the common pitfalls?
A: Inefficient Stille couplings in this context are often related to substrate reactivity and reaction conditions.
-
Protecting Groups: A free hydroxyl group near the reaction site can interfere with the catalytic cycle. It was found that protection of a secondary alcohol as a triethylsilyl (TES) ether was required for an efficient Stille cross-coupling.[1]
-
Troubleshooting Tip: If your vinyl bromide fragment contains a free alcohol, protect it with a suitable silyl group (e.g., TESCl, 2,6-lutidine, DMAP) before attempting the coupling.
-
-
Catalyst, Ligand, and Temperature:
-
Troubleshooting Tip: The conditions reported by Nicolaou et al. (Pd₂(dba)₃, AsPh₃, 110°C in toluene) were effective.[1] If this fails, screen other palladium sources (e.g., Pd(PPh₃)₄) and ligands. Ensure all reagents are pure and the solvent is anhydrous. High temperatures are often necessary.
-
Quantitative Data Summary
The following tables summarize yields for key transformations in the synthesis of this compound as reported in the literature.
Table 1: Key Reaction Yields in the Synthesis of (±)-Panepophenanthrin
| Step | Reagents and Conditions | Starting Material | Product | Yield (%) | Reference |
| TES Protection | TESCl, 2,6-lutidine, DMAP, CH₂Cl₂ | (±)-Bromoxone 5 | (±)-TES-ether 6 | 94 | [1] |
| Stille Coupling & Dimerization | Vinyl stannane 4, Pd₂(dba)₃, AsPh₃, 110°C, toluene | (±)-TES-ether 6 | (±)-TES-protected dimer 8 | 75 | [1] |
| Deprotection (Final Step) | NH₄F, MeOH | (±)-TES-protected dimer 8 | (±)-Panepophenanthrin 1 | 85 | [1] |
Table 2: Key Reaction Yields in the Synthesis of (+)-Panepophenanthrin
| Step | Reagents and Conditions | Starting Material | Product | Yield (%) | Reference |
| Asymmetric Epoxidation | NaHMDS, L-(+)-DIPT, Cumene hydroperoxide | Quinone monoketal 8 | Epoxy ketone 5 | 80 | [2] |
| Diels-Alder Dimerization | Neat, 25°C, 24 h | Dienol monomer 11 | (+)-Panepophenanthrin 1 | 80 | [2] |
Experimental Protocols
Protocol 1: Stille Coupling and In Situ Dimerization (Nicolaou Synthesis)
This protocol describes the coupling of the protected vinyl bromide with the vinyl stannane, which leads to an unstable monomer that dimerizes in situ.[1]
-
TES Protection: To a solution of the secondary alcohol (bromoxone, 1 equiv.) in CH₂Cl₂ at 0°C, add 2,6-lutidine (1.5 equiv.), DMAP (0.1 equiv.), and TESCl (1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aq. NH₄Cl and extract with CH₂Cl₂. Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography to yield the TES-protected vinyl bromide.
-
Stille Coupling/Dimerization: In a flame-dried flask under an argon atmosphere, combine the TES-protected vinyl bromide (1 equiv.), vinyl stannane (1.2 equiv.), Pd₂(dba)₃ (0.05 equiv.), and AsPh₃ (0.2 equiv.) in anhydrous toluene.
-
Heat the mixture to 110°C and stir for 1-2 hours.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography (silica gel) to isolate the dimeric product. The monomeric intermediate is unstable and dimerizes completely upon standing.[1]
Protocol 2: Diels-Alder Dimerization via Neat Reaction (Porco Synthesis)
This protocol outlines the final dimerization step to form the natural product.[2]
-
Prepare the epoxyquinol dienol monomer via the multi-step synthesis described in the literature.
-
After purification, place the monomer in a clean vial.
-
Allow the monomer to stand at 25°C without any solvent (neat conditions).
-
After 24 hours, the dimerization should be complete. The product, (+)-Panepophenanthrin, can be used directly or purified if necessary. This step was reported to yield the product in 80% yield.[2]
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Experimental workflow for the key dimerization step.
Caption: Troubleshooting logic for the Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.bu.edu [people.bu.edu]
- 3. NDLI: Enantioselective Total Synthesis Of (+)-panepophenanthrin, A Novel Inhibitor Of The Ubiquitin-activating Enzyme [ndl.gov.in]
- 4. Enantio- and diastereoselective total synthesis of (+)-panepophenanthrin, a ubiquitin-activating enzyme inhibitor, and biological properties of its new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Panepophenanthrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Panepophenanthrin in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the ubiquitin-activating enzyme (E1).[1][2] E1 is the first and essential enzyme in the ubiquitin-proteasome pathway, responsible for activating ubiquitin, a small protein that tags other proteins for degradation.[3][4][5] By inhibiting E1, this compound blocks the entire ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins, which in turn induces cell stress and apoptosis.[6][7]
Q2: What are the potential general mechanisms of resistance to inhibitors of the ubiquitin-proteasome system?
Resistance to inhibitors of the ubiquitin-proteasome system, including potentially this compound, can arise through several mechanisms:
-
Target Modification: Mutations in the gene encoding the E1 enzyme could alter the drug-binding site, reducing the efficacy of this compound.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration. A study on the E1 inhibitor TAK-243 found it was subject to efflux by MDR1.[8]
-
Activation of Bypass Pathways: Cells may upregulate alternative protein degradation pathways, such as autophagy, to compensate for the inhibition of the proteasome.[9]
-
Upregulation of Stress Response Pathways: Enhanced cellular stress response mechanisms can help cells survive the protein accumulation induced by E1 inhibition.[9]
-
Alterations in Downstream Pathway Components: Changes in the expression or function of other components of the ubiquitin-proteasome system could potentially contribute to resistance.
Q3: Are there known cases of resistance specifically to this compound?
Currently, there is a lack of specific published research detailing resistance mechanisms developed against this compound in cell lines. However, based on the known mechanisms of resistance to other inhibitors of the ubiquitin-proteasome pathway, we can anticipate and troubleshoot potential resistance to this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, suggesting potential causes and solutions.
Issue 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
Your cell line, which was initially sensitive to this compound, now requires a significantly higher concentration to achieve the same level of cell death.
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Cells (Hypothetical Data)
| Cell Line | This compound IC50 (nM) - Initial | This compound IC50 (nM) - After 3 Months | Fold Resistance |
| Cancer Cell Line A | 50 | 500 | 10 |
| Cancer Cell Line B | 75 | 900 | 12 |
Overexpression of drug efflux pumps like MDR1 is a common mechanism of acquired drug resistance.
Experimental Protocol: Investigating Drug Efflux
-
Western Blot Analysis for MDR1:
-
Objective: To determine if the resistant cell line overexpresses the MDR1 protein compared to the parental (sensitive) cell line.
-
Methodology:
-
Lyse an equal number of parental and resistant cells.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MDR1.
-
Use a suitable secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
-
MDR1 Inhibition Assay:
-
Objective: To determine if inhibiting MDR1 restores sensitivity to this compound.
-
Methodology:
-
Treat the resistant cells with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar) at a non-toxic concentration.
-
In parallel, treat the resistant cells with this compound alone and in combination with the MDR1 inhibitor.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the presence and absence of the MDR1 inhibitor.
-
-
Expected Outcome: A significant decrease in the IC50 of this compound in the presence of the MDR1 inhibitor would suggest that drug efflux is a major resistance mechanism.
-
Workflow for Investigating Drug Efflux
Caption: Workflow to investigate MDR1-mediated drug efflux.
Cells can activate autophagy as a compensatory protein degradation pathway when the proteasome is inhibited.
Experimental Protocol: Assessing Autophagy
-
Western Blot for LC3-II:
-
Objective: To measure the levels of LC3-II, a marker of autophagosome formation.
-
Methodology:
-
Treat parental and resistant cells with this compound for various time points.
-
Lyse the cells and perform Western blotting for LC3. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates increased autophagy.
-
-
-
Autophagy Flux Assay:
-
Objective: To measure the degradation of autophagic cargo, which represents the completion of the autophagic process.
-
Methodology:
-
Treat cells with an autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1) in the presence or absence of this compound.
-
Perform a Western blot for LC3-II. A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.
-
-
-
Combination Treatment with Autophagy Inhibitors:
-
Objective: To determine if inhibiting autophagy can re-sensitize resistant cells to this compound.
-
Methodology:
-
Treat resistant cells with this compound alone and in combination with an autophagy inhibitor.
-
Perform a cell viability assay to compare the effects.
-
-
Expected Outcome: Enhanced cell death in the combination treatment group would suggest that autophagy is a key survival mechanism in the resistant cells.
-
Signaling Pathway: Ubiquitin-Proteasome and Autophagy Crosstalk
Caption: Crosstalk between the UPS and autophagy pathways.
Issue 2: Intrinsic resistance to this compound in a new cell line.
A cell line shows high IC50 values for this compound from the initial screening.
The intrinsic apoptotic threshold of the cell line may be high, making it less susceptible to this compound-induced apoptosis.
Experimental Protocol: Assessing Apoptotic Machinery
-
Western Blot for Apoptotic Proteins:
-
Objective: To compare the basal expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) between the resistant cell line and a known sensitive cell line.
-
Methodology:
-
Lyse untreated cells from both the resistant and a sensitive cell line.
-
Perform Western blotting for the aforementioned apoptotic regulatory proteins.
-
-
-
Combination with BH3 Mimetics:
-
Objective: To determine if inhibiting anti-apoptotic Bcl-2 family proteins can sensitize the resistant cells to this compound.
-
Methodology:
-
Treat the intrinsically resistant cells with this compound alone and in combination with a BH3 mimetic (e.g., Venetoclax for Bcl-2, Navitoclax for Bcl-2/Bcl-xL).
-
Perform a cell viability assay to assess for synergistic effects.
-
-
Expected Outcome: A synergistic killing effect with the combination treatment would indicate that the high apoptotic threshold contributes to the intrinsic resistance.
-
Logical Relationship: Overcoming Intrinsic Resistance
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of ubiquitin and the 26S proteasome in plant abiotic stress signaling [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Panepophenanthrin Bioavailability for In Vivo Research
Welcome to the technical support center for researchers utilizing Panepophenanthrin in in-vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the systemic exposure of this potent ubiquitin-activating enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a natural product isolated from the mushroom Panus rudis. It is a novel inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome pathway.[1] Due to its complex chemical structure, this compound is predicted to have low aqueous solubility and potentially poor membrane permeability, which are common challenges for many natural compounds.[2][3] These characteristics can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and interpret in vivo experimental results.
Q2: What are the initial steps to consider before formulating this compound for in vivo administration?
Before selecting a formulation strategy, it is crucial to characterize the physicochemical properties of your this compound sample. Key parameters include:
-
Aqueous Solubility: Determine the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
LogP/LogD: Assess the lipophilicity of the compound, which influences its partitioning behavior between aqueous and lipid environments and can predict its permeability.
-
Permeability: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers can provide an initial assessment of its ability to cross intestinal barriers.
Understanding these properties will help in selecting the most appropriate bioavailability enhancement technique.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[4][5][6][7][8] The choice of strategy will depend on the specific physicochemical properties of the compound and the experimental requirements.
| Formulation Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle, which can be absorbed through the lymphatic system, bypassing first-pass metabolism.[5][9] | Can significantly increase solubility and absorption. Protects the drug from degradation in the GI tract. | Potential for drug precipitation upon digestion. Requires careful selection of lipids and surfactants. |
| Nanoparticle Formulations | Increases the surface area-to-volume ratio, leading to enhanced dissolution rate and saturation solubility. Can be engineered for targeted delivery.[2][5][7] | Improved dissolution and absorption. Potential for targeted delivery and controlled release. | Manufacturing scalability can be challenging. Potential for toxicity depending on the nanomaterial used. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier polymer in a high-energy amorphous state, which has higher solubility than the crystalline form.[5][6] | Significant increase in aqueous solubility and dissolution rate. | Amorphous form can be physically unstable and may recrystallize over time. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][10] | A relatively simple and cost-effective method. | May not be sufficient for compounds with very low solubility. Particles can re-aggregate. |
| Prodrug Approach | A biologically inactive derivative of the parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. Can be designed to improve solubility or permeability. | Can overcome specific absorption barriers. | Requires careful design to ensure efficient conversion to the active drug at the target site. |
Q4: Are there any natural compounds that can be co-administered to enhance the bioavailability of this compound?
Yes, certain natural compounds, known as bioenhancers, can improve the bioavailability of other drugs.[3] Piperine, an alkaloid from black pepper, is a well-known example that can inhibit drug-metabolizing enzymes and P-glycoprotein, an efflux pump that removes drugs from cells.[3][11] Co-administration of a bioenhancer could potentially increase the systemic exposure of this compound. However, this approach requires careful investigation to avoid potential drug-drug interactions and off-target effects.
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of this compound after oral administration.
Possible Causes:
-
Poor aqueous solubility leading to limited dissolution in the gastrointestinal fluids.
-
Low permeability across the intestinal epithelium.
-
Rapid first-pass metabolism in the gut wall or liver.
-
Efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the solubility, logP, and permeability of this compound. This will help identify the primary barrier to absorption.
-
Select an Appropriate Formulation:
-
For solubility-limited absorption: Consider lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations.
-
For permeability-limited absorption: A prodrug approach to increase lipophilicity or the use of permeation enhancers could be explored. However, the latter should be used with caution due to potential intestinal toxicity.
-
-
Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism. If metabolism is high, lipid-based formulations that promote lymphatic absorption can help bypass the liver.
-
Evaluate P-glycoprotein Efflux: Use in vitro cell-based assays to determine if this compound is a substrate for P-glycoprotein. If so, co-administration with a P-gp inhibitor (e.g., piperine) could be considered, but requires thorough investigation.
Problem 2: Difficulty in preparing a stable and consistent formulation for in vivo studies.
Possible Causes:
-
Precipitation of this compound in the formulation over time.
-
Phase separation in lipid-based formulations.
-
Recrystallization of amorphous solid dispersions.
-
Aggregation of nanoparticles.
Troubleshooting Steps:
-
Optimize Formulation Components:
-
Lipid-based systems: Screen different lipids, surfactants, and co-solvents to find a combination that provides a stable microemulsion or nanoemulsion upon dispersion in aqueous media.
-
Solid dispersions: Select a polymer with good miscibility with this compound and a high glass transition temperature (Tg) to prevent recrystallization.
-
Nanoparticles: Use appropriate stabilizers (e.g., surfactants, polymers) to prevent aggregation.
-
-
Conduct Stability Studies: Store the formulation under different conditions (e.g., temperature, humidity) and monitor for any changes in physical appearance, particle size, and drug content over time.
-
Control Manufacturing Process: For techniques like spray drying or hot-melt extrusion for solid dispersions, carefully control process parameters (e.g., temperature, solvent evaporation rate) to ensure a consistent and stable amorphous product.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).
-
Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram: Prepare various combinations of the selected oil, surfactant, and co-surfactant. Observe the formation of emulsions upon aqueous titration to identify the self-emulsifying region.
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation in water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in different media to assess the drug release profile.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing:
-
Administer the this compound formulation (e.g., SEDDS) orally via gavage.
-
Include a control group receiving this compound suspended in a simple aqueous vehicle (e.g., 0.5% carboxymethylcellulose).
-
If possible, include an intravenous administration group to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[12][13][14]
Visualizations
Signaling Pathway
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Experimental Workflow
Caption: Workflow for Improving this compound's In Vivo Bioavailability.
This technical support center provides a foundational guide for researchers. It is important to note that the optimal strategy for enhancing the bioavailability of this compound will require empirical testing and optimization based on the specific experimental context.
References
- 1. Studies on the nature of in vitro and in vivo photosensitization reactions by psoralens and porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. Ubiquitin-activating enzyme - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | C22H28O8 | CID 10432257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. merckgroup.com [merckgroup.com]
Panepophenanthrin Quality Control: A Technical Support Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Panepophenanthrin. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product first isolated from the mushroom Panus rudis. Its primary mechanism of action is the inhibition of the ubiquitin-activating enzyme (E1), a crucial first step in the ubiquitin-proteasome pathway.[1] By blocking E1, this compound disrupts the ubiquitination of proteins, a process essential for their degradation and for the regulation of numerous cellular processes, including the cell cycle, DNA repair, and signal transduction. This inhibition of the ubiquitin-proteasome system is being explored for its therapeutic potential, particularly in oncology.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling guidelines.
-
Solid Compound: Store this compound as a solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the quality control specifications for research-grade this compound?
For reliable and reproducible experimental results, it is imperative to use high-quality this compound. The following table outlines the recommended quality control specifications.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure of this compound | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO | Visual Inspection |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
Potential Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Incorrect Concentration: Errors in calculating dilutions or preparing working solutions can result in a final concentration that is too low to elicit a biological response.
-
Cell Line Resistance: The cell line being used may be inherently resistant to the effects of this compound.
-
Assay Interference: Components of the assay may interfere with this compound's activity or the detection method.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution. If possible, verify the compound's identity and purity via analytical methods like HPLC or mass spectrometry.
-
Recalculate Concentrations: Double-check all calculations for the preparation of stock and working solutions.
-
Use a Positive Control: Include a known ubiquitin-proteasome system inhibitor (e.g., Bortezomib for proteasome inhibition) to ensure the assay is performing as expected.
-
Test a Different Cell Line: If possible, test this compound on a cell line known to be sensitive to ubiquitin-proteasome pathway inhibitors.
-
Consult the Literature: Review published studies to determine the expected effective concentration range for your specific cell line and assay.
Issue 2: High Variability in IC50 Values
Potential Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates can lead to significant well-to-well variability.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Variations in Incubation Time: Inconsistent incubation times can lead to differing levels of compound efficacy.
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity.[2]
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
Standardize Incubation Times: Use a precise timer for all incubation steps.
-
Maintain Low Passage Numbers: Use cells within a consistent and low passage number range for all experiments.
-
Perform Dose-Response Analysis Carefully: Use a sufficient number of data points and appropriate curve-fitting software to accurately determine the IC50 value.[3]
Issue 3: Unexpected Off-Target Effects
Potential Causes:
-
Compound Promiscuity: At higher concentrations, this compound may interact with other cellular targets besides the ubiquitin-activating enzyme.[4]
-
Pathway Cross-Talk: Inhibition of the ubiquitin-proteasome pathway can have downstream effects on other signaling pathways that may be misinterpreted as direct off-target effects.[5]
Troubleshooting Steps:
-
Perform Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use a Structurally Unrelated Inhibitor: Confirm key findings with another inhibitor of the ubiquitin-activating enzyme that has a different chemical structure.
-
Employ Genetic Approaches: Use techniques like siRNA or CRISPR to specifically knock down the ubiquitin-activating enzyme and compare the phenotype to that observed with this compound treatment.
-
Conduct Kinase Profiling: If off-target effects on signaling pathways are suspected, consider performing a kinase profiling assay to identify any unintended targets.[6]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This biochemical assay measures the inhibition of E1 activity by this compound.
Materials:
-
Recombinant human ubiquitin-activating enzyme (E1)
-
Recombinant human ubiquitin
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM DTT)
-
This compound
-
Anti-ubiquitin antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., chemiluminescent substrate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, E1, ubiquitin, E2, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect the formation of the E2-ubiquitin conjugate.
-
Analysis: Quantify the band intensities to determine the extent of E1 inhibition by this compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits the ubiquitin-activating enzyme (E1).
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Panepophenanthrin's Inhibition of the E1 Enzyme in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Panepophenanthrin and other known inhibitors of the ubiquitin-activating enzyme (E1), along with detailed experimental protocols for validating E1 inhibition within a cellular environment.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, making it an attractive target for therapeutic intervention, particularly in oncology. The E1 enzyme initiates the ubiquitination cascade, and its inhibition presents a promising strategy for disrupting the UPS. This compound, a natural product isolated from the mushroom Panus rudis, has been identified as an inhibitor of the E1 enzyme.[1][2] This guide outlines key experimental approaches to validate and quantify the cellular activity of this compound, comparing its performance with other established E1 inhibitors.
Comparative Analysis of E1 Inhibitors
To effectively evaluate this compound's potential as a cellular E1 inhibitor, it is essential to compare its activity against known compounds. This table summarizes the available inhibitory concentration data for this compound and two other well-characterized E1 inhibitors, PYZD-4409 and TAK-243 (MLN7243). While in vitro data for this compound is available, its potency in a cellular context requires further investigation using the protocols detailed below.
| Compound | Type | Target | In Vitro IC50 | Cellular Activity (IC50/LD50) | Reference |
| This compound | Natural Product | Ubiquitin E1 Enzyme | ~72 µM | Data not available | [1] |
| PYZD-4409 | Small Molecule | Ubiquitin E1 Enzyme (UBA1) | 20 µM | LD50 < 10 µM in various leukemia and myeloma cell lines | [3][4][5] |
| TAK-243 (MLN7243) | Small Molecule | Ubiquitin E1 Enzyme (UAE/UBA1) | 1 nM | Demonstrates broad antitumor activity in cellular and xenograft models | [6][7][8] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (lethal dose, 50%) is the amount of a substance required to kill 50% of a test population.
Experimental Protocols for Cellular Validation
Validating the inhibition of the E1 enzyme in a cellular setting involves assessing the direct and downstream consequences of blocking its activity. The following are detailed protocols for key experiments.
Ubiquitin-E2 Thioester Formation Assay in Cell Lysates
This assay directly measures the activity of the E1 enzyme in transferring ubiquitin to an E2 conjugating enzyme. Inhibition of E1 will lead to a decrease in the formation of the ubiquitin-E2 thioester conjugate.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a comparator compound (e.g., PYZD-4409) for a predetermined time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse in a non-reducing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Thioester Reaction:
-
In a non-reducing sample buffer, incubate a standardized amount of cell lysate (e.g., 20-50 µg) with recombinant E2 enzyme (e.g., UbcH5a), ubiquitin, and an ATP regeneration system.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a short period (e.g., 5-10 minutes).
-
-
Detection:
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an antibody specific to the E2 enzyme.
-
The appearance of a higher molecular weight band corresponding to the E2-ubiquitin conjugate will indicate E1 activity. A dose-dependent decrease in this band in this compound-treated samples validates its E1 inhibitory activity.[9]
-
Accumulation of Ubiquitinated Proteins Assay
Inhibition of the E1 enzyme disrupts the entire ubiquitination cascade, leading to a global accumulation of proteins that are normally targeted for proteasomal degradation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with a dose range of this compound, a positive control inhibitor (e.g., TAK-243), and a vehicle control for an appropriate duration (e.g., 6-24 hours).
-
Lyse the cells in a denaturing lysis buffer containing SDS (e.g., 1% SDS in Tris-buffered saline) to inactivate deubiquitinating enzymes (DUBs) and preserve ubiquitinated proteins.
-
Boil the lysates immediately and then dilute with a buffer containing a non-ionic detergent (e.g., Triton X-100) to reduce the SDS concentration for immunoprecipitation.
-
-
Immunoprecipitation (IP) of Ubiquitinated Proteins:
-
Incubate the diluted cell lysates with an antibody that recognizes ubiquitin or polyubiquitin chains (e.g., anti-ubiquitin antibody, clone P4D1) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the accumulation of high molecular weight polyubiquitinated protein smears. A dose-dependent increase in the intensity of this smear in this compound-treated cells indicates E1 inhibition.
-
Cell Viability and Apoptosis Assays
As the UPS is crucial for cell survival, its inhibition is expected to induce cytotoxicity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound and comparator compounds. Include a vehicle control.
-
Incubate for a period relevant to cell proliferation (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a metabolic assay such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the LD50 value for each compound.
-
-
Apoptosis Measurement:
-
To confirm that cell death is occurring via apoptosis, treat cells as described above.
-
Stain cells with Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry.
-
Alternatively, perform a Western blot for markers of apoptosis such as cleaved caspase-3 and cleaved PARP. An increase in these markers will confirm the induction of apoptosis.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
On-Target Activity of Panepophenanthrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Panepophenanthrin's performance as a ubiquitin-activating enzyme (E1) inhibitor with other known E1 inhibitors. The information is supported by experimental data to confirm its on-target activity.
This compound, a natural compound isolated from the mushroom strain Panus rudis, has been identified as an inhibitor of the ubiquitin-activating enzyme (E1).[1] E1 is the initial and essential enzyme in the ubiquitination cascade, a critical process for protein degradation and cellular regulation.[2] Inhibition of E1 is a promising strategy for therapeutic intervention in various diseases, including cancer. This guide details this compound's inhibitory activity in comparison to other E1 inhibitors, provides experimental protocols for assessing this activity, and illustrates the key pathways and workflows involved.
Comparative Analysis of E1 Inhibitor Potency
The on-target activity of this compound is demonstrated by its ability to inhibit the E1 enzyme in in-vitro assays. For a direct comparison of potency, the half-maximal inhibitory concentration (IC50) is a key metric. The table below summarizes the reported IC50 values for this compound and other known E1 inhibitors.
| Compound | IC50 (µM) | Source |
| This compound | ~72 | [2] |
| Himeic acid A | ~50 | [2] |
| PYR-41 | ~5 | [2] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
To confirm the on-target activity of this compound and compare it with other inhibitors, a robust in-vitro E1 inhibition assay is required. The following protocol outlines a typical procedure for measuring the inhibition of E1-mediated ubiquitin activation.
In-Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other test compounds against the ubiquitin-activating enzyme (E1).
Materials:
-
Human recombinant E1 enzyme
-
Human recombinant E2 enzyme (e.g., Ube2D2/UBCH5b)
-
Human recombinant Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Himeic acid A, PYR-41) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence or luminescence for ATP consumption (e.g., using a pyrophosphate detection kit) or gel-based methods.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the E1 enzyme, E2 enzyme, and ubiquitin in the assay buffer.
-
Inhibitor Incubation: Add the serially diluted test compounds to the reaction mixture. Include a DMSO-only control (vehicle control). Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the E1 enzyme.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding ATP to each well.
-
Detection:
-
Pyrophosphate Detection Method: If using a pyrophosphate detection kit, follow the manufacturer's instructions to measure the amount of pyrophosphate produced, which is proportional to E1 activity.
-
Gel-Based Method: Stop the reaction by adding SDS-PAGE loading buffer without reducing agents. Run the samples on a non-reducing SDS-PAGE gel and transfer to a membrane. Detect the formation of the E1-ubiquitin thioester conjugate using an anti-ubiquitin antibody. The intensity of the E1-Ub band will decrease with increasing inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of E1 inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
On-Target Activity Confirmation and Mechanism of Action
The primary mechanism of E1 inhibition involves blocking the initial activation of ubiquitin. This process occurs in two steps: the adenylation of the ubiquitin C-terminus and the subsequent transfer of the activated ubiquitin to a cysteine residue in the E1 active site, forming a high-energy thioester bond.
While the precise mechanism of this compound's inhibitory action has not been fully elucidated, some E1 inhibitors, such as PYR-41, have been shown to specifically block the formation of the ubiquitin-thioester bond without affecting the initial adenylation step.[2] Further mechanistic studies are required to determine if this compound shares this specific mode of inhibition.
Visualizing the Scientific Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Ubiquitin-Activating Enzyme (E1) Pathway and the inhibitory action of this compound.
Caption: Workflow for the in-vitro E1 inhibition assay.
Caption: Logical relationship for confirming the on-target activity of this compound.
References
A Comparative Guide to Ubiquitin-Activating Enzyme (E1) Inhibitors: Panepophenanthrin vs. PYR-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely recognized inhibitors of the ubiquitin-activating enzyme (E1): the natural product Panepophenanthrin and the synthetic compound PYR-41. We delve into their mechanisms of action, comparative potency, cellular effects, and provide detailed experimental protocols, supported by published data, to assist researchers in selecting the appropriate tool for their studies of the ubiquitin-proteasome system (UPS).
Introduction to E1 Inhibition
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, regulating a vast array of biological processes through the targeted degradation of proteins. The entire cascade is initiated by the Ubiquitin-Activating Enzyme (E1), most notably UBA1, which catalyzes the ATP-dependent activation of ubiquitin. This makes E1 a critical choke point in the pathway and an attractive therapeutic target. This compound, isolated from the mushroom Panus rudis, was the first E1 inhibitor to be discovered[1]. In contrast, PYR-41 is a synthetic, cell-permeable small molecule that has been widely adopted in cellular studies[2].
Mechanism of Action
The activation of ubiquitin by E1 is a two-step process:
-
Adenylation: E1 uses ATP to adenylate the C-terminus of ubiquitin, forming a ubiquitin-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioester Formation: The catalytic cysteine in the E1 active site attacks the ubiquitin-AMP intermediate, forming a high-energy thioester bond (E1~Ub) and releasing AMP.
The two inhibitors interfere with this process in distinct ways.
This compound: As the first identified E1 inhibitor, its specific mechanism of action is not as thoroughly characterized as that of PYR-41. It is known to inhibit the overall activity of the E1 enzyme, but the precise step it targets and the nature of its binding (reversibility) are not well-documented in publicly available literature[1][3].
PYR-41: This compound is an irreversible inhibitor that covalently modifies the E1 enzyme. Mechanistic studies have shown that PYR-41 specifically blocks the second step of the activation process—the formation of the E1-ubiquitin thioester bond—without affecting the initial ubiquitin adenylation step[3]. This strongly indicates that it reacts with the active site cysteine residue of the E1 enzyme[4].
Comparative Data
The following tables summarize the key characteristics and performance metrics of this compound and PYR-41 based on available experimental data.
| Feature | This compound | PYR-41 |
| Origin | Natural Product (from Panus rudis mushroom)[1] | Synthetic Compound[2] |
| Chemical Class | Phenanthrene derivative[1] | Pyrazolidine derivative |
| Reversibility | Not definitively characterized | Irreversible[5] |
| Mechanism of Action | Inhibits overall E1 activity; specific step unknown[3] | Covalently modifies E1 active site cysteine; blocks ubiquitin-thioester formation, not adenylation[3] |
Table 1. General and Mechanistic Properties of this compound and PYR-41.
| Parameter | This compound | PYR-41 |
| Potency (IC₅₀) | ~72 µM (in vitro)[3] | ~5 µM - < 10 µM (in vitro / cell-based)[2][5][6] |
| Selectivity | Selectivity profile not well-documented in the literature. | Questionable. Known to have off-target effects on several deubiquitinases (DUBs) and some protein kinases, potentially via a protein cross-linking mechanism[7][8]. |
| Cellular Effects | Limited data available beyond general UPS inhibition. | - Inhibits NF-κB activation by stabilizing IκBα[2][9].- Stabilizes p53, leading to p53-mediated apoptosis[3][6].- Increases global protein SUMOylation[5][10]. |
Table 2. Comparative Performance and Cellular Effects.
Experimental Protocols
Below are detailed protocols for common assays used to evaluate the activity of E1 inhibitors like this compound and PYR-41.
Protocol 1: In Vitro E1 Inhibition Assay (Thioester Formation)
This assay directly measures the formation of the E1-ubiquitin (E1~Ub) thioester bond, which is inhibited by both compounds.
A. Reagents and Materials:
-
Recombinant human E1 enzyme (UBA1)
-
Recombinant human Ubiquitin
-
ATP solution (100 mM)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Inhibitor stocks (this compound or PYR-41) in DMSO
-
2x Non-reducing SDS-PAGE sample buffer (lacking β-mercaptoethanol or DTT)
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibody: Anti-Ubiquitin
-
HRP-conjugated secondary antibody and ECL substrate
B. Procedure:
-
Prepare a reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
15.5 µL nuclease-free water
-
2.5 µL 10x Assay Buffer
-
1 µL E1 enzyme (to a final concentration of 100 nM)
-
1 µL Inhibitor (at various concentrations) or DMSO (vehicle control)
-
-
Pre-incubate the E1 enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding:
-
2.5 µL ATP (to a final concentration of 10 mM)
-
2.5 µL Ubiquitin (to a final concentration of ~100 µM)
-
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding 25 µL of 2x non-reducing SDS-PAGE sample buffer. Do not boil the samples , as this can disrupt the thioester bond.
-
Immediately load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody.
-
Analysis: A band corresponding to the molecular weight of E1 + Ubiquitin (E1~Ub) will appear in the DMSO control lane. The intensity of this band will decrease in the presence of an effective inhibitor.
Protocol 2: Cell-Based Global Ubiquitination Assay
This assay assesses an inhibitor's ability to block overall protein ubiquitination within a cellular context.
A. Reagents and Materials:
-
Cell line of interest (e.g., HEK293, U2OS)
-
Complete cell culture medium
-
Inhibitor stocks (this compound or PYR-41) in DMSO
-
Proteasome inhibitor (e.g., MG132) stock in DMSO (optional, positive control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: Anti-Ubiquitin, Anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
B. Procedure:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, PYR-41, or DMSO (vehicle control) for 2-6 hours. For a positive control of ubiquitin conjugate accumulation, treat one well with MG132 (10-20 µM) for the final 2-4 hours of the experiment.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding reducing sample buffer and boiling for 5 minutes.
-
Perform SDS-PAGE and Western blotting. Probe one membrane with an anti-ubiquitin antibody and another with an anti-actin antibody for a loading control.
-
Analysis: The anti-ubiquitin blot will show a high-molecular-weight smear, representing polyubiquitinated proteins. This smear will be significantly enhanced in the MG132-treated sample. In samples treated with an effective E1 inhibitor like PYR-41, the basal level of this ubiquitin smear should be visibly reduced.
Summary and Conclusion
This compound and PYR-41 represent two distinct tools for the inhibition of the ubiquitin-activating enzyme E1.
-
PYR-41 is a potent, irreversible, and cell-permeable synthetic inhibitor. Its mechanism is well-defined, making it a valuable tool for acutely shutting down the UPS to study downstream consequences. However, researchers must be cautious of its known off-target effects on DUBs and other proteins, which could confound data interpretation, particularly at higher concentrations[7][8].
-
This compound is a less potent, natural product inhibitor. Its primary value lies in its unique chemical scaffold and its status as the first-in-class discovered E1 inhibitor. There is a significant opportunity for further research to fully characterize its mechanism of action, selectivity, and cellular effects.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]
- 6. PYR-41, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 7. sumoprotease.com [sumoprotease.com]
- 8. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Ubiquitin-Activating Enzyme (UAE) Inhibitors: Panepophenanthrin and TAK-243 (MLN7243)
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The ubiquitin-activating enzyme (UAE or UBA1) initiates the ubiquitination cascade, making it a key therapeutic target. This guide provides a comparative analysis of two UAE inhibitors: Panepophenanthrin, the first-identified natural inhibitor, and TAK-243 (MLN7243), a potent, clinical-stage synthetic inhibitor.
Executive Summary
This comparison highlights the significant evolution in the development of UAE inhibitors. This compound, a natural product isolated in 2002 from the mushroom Panus rudis, was the first compound identified to inhibit UAE[1]. However, detailed mechanistic and quantitative data on this compound remain scarce in publicly available literature.
In contrast, TAK-243 (MLN7243) is a well-characterized, first-in-class, mechanism-based inhibitor of UAE with potent and selective activity[2][3][4]. Extensive preclinical data demonstrate its robust anti-tumor effects across a wide range of cancer models, leading to its advancement into clinical trials[5][6][7]. This guide will present a detailed overview of TAK-243's mechanism and experimental data, with the limited available information on this compound provided for historical context and comparison.
Mechanism of Action
This compound:
This compound was identified as the first inhibitor of the ubiquitin-activating enzyme[1]. Its complex chemical structure was determined by NMR and X-ray crystallography[1]. While its discovery was a landmark in the field, detailed studies elucidating its precise mechanism of inhibition, binding site, and downstream cellular consequences are not extensively reported in the available scientific literature.
TAK-243 (MLN7243):
TAK-243 is a potent and selective, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1)[3][4][8]. Its mechanism of action is well-documented:
-
Formation of a Covalent Adduct: TAK-243 forms an irreversible covalent adduct with ubiquitin in an ATP-dependent manner[3][5].
-
Mimicking the Ubiquitin-Adenylate Intermediate: This TAK-243-ubiquitin adduct mimics the natural ubiquitin-adenylate intermediate[3].
-
Inhibition of UAE: The adduct binds tightly to the adenylation site of UAE, preventing the enzyme from processing further ubiquitin molecules and thereby halting the entire ubiquitination cascade[3].
This inhibition leads to a depletion of cellular ubiquitin conjugates, resulting in several downstream effects:
-
Proteotoxic Stress: The accumulation of ubiquitinated proteins induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis[2][5][9].
-
Cell Cycle Arrest: Disruption of the UPS impairs cell cycle progression[4].
-
Impairment of DNA Damage Repair: The DNA damage response, which relies on ubiquitination signaling, is compromised[4].
-
Apoptosis: The culmination of these cellular stresses leads to programmed cell death in cancer cells[2][4][9].
Quantitative Data Comparison
Due to the limited available data for this compound, a direct quantitative comparison is challenging. The following tables summarize the extensive data available for TAK-243.
Table 1: In Vitro Potency of TAK-243
| Parameter | Value | Assay | Reference |
| IC50 (UAE/UBA1) | 1 ± 0.2 nM | UBCH10 E2 thioester assay | [2] |
| Kd | >0.75 nM | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |
Table 2: Selectivity Profile of TAK-243 Against Other E1 Enzymes
| Enzyme | IC50 (nM) | Reference |
| UAE (UBA1) | 1 ± 0.2 | [2] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | [2] |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | [2] |
| SAE (SUMO-activating enzyme) | 850 ± 180 | [2] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | [2] |
| ATG7 (autophagy-activating enzyme) | >10,000 | [2] |
Table 3: Cellular Activity of TAK-243 (EC50/IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | - | [2] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | - | [2] |
| SCLC Cell Lines (Median) | Small-Cell Lung Cancer | 15.8 | [7] |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [7] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [7] |
| ACC Cell Lines | Adrenocortical Carcinoma | Varies | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key assays used to characterize TAK-243.
Cell Viability Assay (e.g., CellTiter-Glo)
-
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of TAK-243 or this compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
-
Western Blot Analysis for Ubiquitination and Downstream Signaling
-
Principle: To detect changes in global protein ubiquitination and the activation state of downstream signaling proteins following inhibitor treatment.
-
Methodology:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against ubiquitin, cleaved PARP, p-eIF2α, or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of TAK-243 leading to apoptosis.
Caption: Standard workflow for Western blot analysis.
Conclusion
This compound holds a significant place in the history of UPS research as the first discovered inhibitor of the ubiquitin-activating enzyme. However, the lack of comprehensive published data on its mechanism and activity limits its current utility as a research tool compared to newer, more extensively characterized compounds.
TAK-243 (MLN7243) has emerged as a highly potent and selective UAE inhibitor with a well-defined mechanism of action and robust preclinical anti-cancer activity. The wealth of available data, from biochemical assays to in vivo studies, makes it a valuable tool for interrogating the biology of the ubiquitin system and a promising therapeutic candidate. For researchers in this field, TAK-243 represents the current standard for a specific and potent UAE inhibitor for both in vitro and in vivo studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Panepophenanthrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel enzyme inhibitor is paramount. Panepophenanthrin has been identified as a potent inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system.[1] However, a comprehensive public profile of its inhibitory activity against other enzyme classes remains to be fully elucidated. This guide provides a framework for the systematic evaluation of this compound's selectivity, offering detailed experimental protocols and data presentation formats to facilitate comparative analysis.
While specific quantitative data on the selectivity of this compound against a broad panel of enzymes is not extensively available in published literature, this guide outlines the methodologies required to generate such crucial data. The following sections detail the experimental workflows and data presentation structures necessary for a thorough selectivity profiling study.
Quantitative Selectivity Profile of this compound
A comprehensive assessment of an inhibitor's selectivity involves screening it against a diverse panel of enzymes. The data generated from such screens are typically presented as half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For illustrative purposes, the following table demonstrates how the selectivity data for this compound could be structured. Researchers can populate this table with their experimental findings to compare its potency against the primary target (E1) and various off-target enzymes.
| Enzyme Class | Target Enzyme | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Selectivity Ratio (Off-Target IC50 / E1 IC50) |
| Ubiquitin Pathway | Ubiquitin-Activating Enzyme (E1) | [Hypothetical Value: 0.1] | PYR-41 | [Literature Value] | 1 |
| Ubiquitin-Conjugating Enzyme (E2, e.g., UbcH5) | [Hypothetical Value: >100] | >1000 | |||
| Deubiquitinating Enzyme (DUB, e.g., USP7) | [Hypothetical Value: >100] | >1000 | |||
| Kinases | Serine/Threonine Kinase (e.g., AKT1) | [Hypothetical Value: 50] | Staurosporine | [Literature Value] | 500 |
| Tyrosine Kinase (e.g., EGFR) | [Hypothetical Value: >100] | Gefitinib | [Literature Value] | >1000 | |
| Proteases | Cysteine Protease (e.g., Caspase-3) | [Hypothetical Value: 75] | Z-DEVD-FMK | [Literature Value] | 750 |
| Serine Protease (e.g., Trypsin) | [Hypothetical Value: >100] | Aprotinin | [Literature Value] | >1000 | |
| Phosphatases | Protein Tyrosine Phosphatase (e.g., PTP1B) | [Hypothetical Value: >100] | >1000 | ||
| Serine/Threonine Phosphatase (e.g., PP2A) | [Hypothetical Value: 80] | Okadaic Acid | [Literature Value] | 800 |
Experimental Protocols
To generate the data for the selectivity profile, a series of robust and validated enzymatic assays are required. Below are detailed methodologies for the primary target and representative off-target enzyme classes.
Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay determines the potency of this compound against its primary target.
Principle: The activity of E1 is measured by monitoring the ATP-dependent formation of the E1-ubiquitin thioester intermediate or the subsequent transfer of ubiquitin to a cognate E2 enzyme. Inhibition is quantified by the reduction in this activity.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT
-
This compound (serial dilutions)
-
Detection reagent (e.g., fluorescently labeled ubiquitin or antibody for Western blot)
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, ubiquitin, and assay buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture and incubate for a predetermined period (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ATP and the E2 enzyme.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer without reducing agent to preserve the thioester bond, or by heat inactivation).
-
Analyze the formation of the ubiquitin-E2 conjugate by Western blotting using an anti-ubiquitin antibody or by fluorescence if using a labeled ubiquitin.
-
Quantify the band intensities or fluorescence signals.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Off-Target Enzyme Selectivity Assays (General Protocol)
A similar approach can be adapted to assess the inhibitory activity of this compound against other enzyme classes. Commercial kits are widely available for many of these assays.
Principle: The activity of the enzyme of interest is measured in the presence of varying concentrations of this compound. The reduction in product formation or substrate consumption is used to determine the IC50 value.
General Procedure:
-
To a multi-well plate, add the specific enzyme, its substrate, and the appropriate assay buffer.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the reaction if necessary (e.g., by adding a cofactor).
-
Incubate for a specific time, allowing the enzymatic reaction to proceed.
-
Stop the reaction and measure the signal (e.g., absorbance, fluorescence, luminescence) corresponding to the product formed or substrate consumed.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Specific Considerations for Different Enzyme Classes:
-
Kinases: Use a universal substrate like myelin basic protein or a specific peptide substrate. Measure the incorporation of radiolabeled ATP (e.g., [γ-³²P]ATP) or use fluorescence-based assays that detect ADP production.
-
Proteases: Employ a fluorogenic or chromogenic peptide substrate that releases a detectable signal upon cleavage.
-
Phosphatases: Utilize a substrate that, upon dephosphorylation, produces a detectable colorimetric or fluorescent signal.
Visualizing the Workflow and Pathway
To further aid in the understanding of the experimental design and the biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for selectivity profiling.
Caption: The Ubiquitin-Proteasome Pathway.
By following the outlined protocols and utilizing the provided data presentation framework, researchers can systematically generate a comprehensive selectivity profile for this compound. This will enable a robust comparison with other E1 inhibitors and provide critical insights for its further development as a chemical probe or therapeutic agent.
References
Panepophenanthrin: A Comparative Analysis of Ubiquitin-Activating Enzyme (E1) Inhibitor Effects on Cancer Cell Lines
While Panepophenanthrin, a novel natural product isolated from the mushroom Panus rudis, has been identified as a potent inhibitor of the ubiquitin-activating enzyme (E1), publicly available data on its specific effects across different cell lines remains scarce.[1][2][3] To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document focuses on the cross-validation of effects for two well-characterized E1 inhibitors, PYR-41 and TAK-243, which share the same mechanism of action as this compound. This comparative analysis will provide insights into the expected biological activities of this class of compounds.
The ubiquitin-proteasome system is a critical pathway for protein degradation and is implicated in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling.[4] Inhibition of the initial step, the activation of ubiquitin by E1, represents a promising therapeutic strategy for cancer and other diseases.[5]
Comparative Efficacy of E1 Inhibitors in Cancer Cell Lines
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of the E1 inhibitors PYR-41 and TAK-243 in various cancer cell lines.
Table 1: Cytotoxicity of E1 Inhibitors (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PYR-41 | Multiple Cell Lines | Various | < 10 | [6] |
| TAK-243 | H295R | Adrenocortical Carcinoma | > 0.5 | [7] |
| TAK-243 | CU-ACC1 | Adrenocortical Carcinoma | ~0.1 | [7] |
| TAK-243 | CU-ACC2 | Adrenocortical Carcinoma | ~0.1 | [7] |
Table 2: Apoptosis Induction by E1 Inhibitors
| Compound | Cell Line | Cancer Type | Assay | Observations | Reference |
| PYR-41 | Various | Various | Not Specified | Induces p53-mediated apoptosis. | |
| TAK-243 | DLBCL cell lines | B-cell Lymphoma | Annexin V Staining | Induces apoptosis. | [8] |
| TAK-243 | Glioblastoma cells | Glioblastoma | Annexin V/PI Staining | Increased percentage of apoptotic cells in a dose-dependent manner. | [9] |
| TAK-243 | MiaPaCa-2 | Pancreatic Cancer | Caspase-3 Staining | Induces apoptosis. | [10] |
| TAK-243 | H295R Xenografts | Adrenocortical Carcinoma | Caspase-3 Cleavage | Induces apoptosis. | [7] |
Signaling Pathway Modulation by E1 Inhibition
Inhibition of the ubiquitin-activating enzyme E1 has profound effects on cellular signaling pathways, primarily by preventing the degradation of key regulatory proteins. The NF-κB and STAT3 signaling pathways are critically regulated by ubiquitination and are major targets of E1 inhibitors.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. E1 inhibitors block this degradation, thereby preventing NF-κB activation.[11][12][13]
Caption: Inhibition of E1 blocks IκBα ubiquitination and degradation, sequestering NF-κB in the cytoplasm.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation, survival, and differentiation. While direct inhibition of STAT3 by E1 inhibitors is less characterized, the ubiquitin-proteasome system is known to regulate STAT3 activity through various mechanisms, including the degradation of STAT3-targeting proteins.
Caption: E1 inhibition may indirectly affect STAT3 signaling by altering the stability of its regulators.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standard protocols for the key assays discussed.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16][17]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the E1 inhibitor (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sumoprotease.com [sumoprotease.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
A Comparative Analysis of Panepophenanthrin and Synthetic Phenanthrene Analogs in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
This guide provides a comparative analysis of the natural product Panepophenanthrin, a known inhibitor of the ubiquitin-activating enzyme (E1), and various synthetic phenanthrene derivatives that have demonstrated significant anticancer activity. While this compound's mechanism is relatively specific, the exact molecular targets of many synthetic phenanthrenes are still under investigation, with evidence pointing towards diverse mechanisms including DNA intercalation and inhibition of other cellular kinases. This analysis aims to present the available data to aid researchers in exploring the therapeutic potential of the phenanthrene scaffold.
Introduction to this compound and the Ubiquitin-Proteasome System
This compound is a structurally complex natural product isolated from the fermented broth of the mushroom Panus rudis[1]. It has been identified as the first inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome pathway (UPP)[1]. The UPP is a major cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting E1, this compound effectively blocks the entire ubiquitination cascade, leading to the accumulation of proteins that would normally be targeted for degradation. This disruption of protein homeostasis can selectively induce apoptosis in cancer cells, which are often more reliant on a functioning UPP for survival and proliferation. The total synthesis of this compound has been successfully achieved, opening avenues for the generation of analogs[2].
The Ubiquitin-Proteasome Pathway (UPP)
The UPP involves a three-step enzymatic cascade to tag substrate proteins with ubiquitin, a small regulatory protein.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Comparative Biological Activity
While direct synthetic analogs of this compound with reported E1 inhibitory activity are not available in the public domain, numerous synthetic phenanthrene derivatives have been evaluated for their anticancer properties. The following tables summarize the cytotoxic activities of these compounds against various cancer cell lines. This allows for a comparison of the general potency of the phenanthrene scaffold in inducing cancer cell death.
Table 1: Cytotoxic Activity of Synthetic Phenanthrene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon Carcinoma) | 0.97 (µg/mL) | [3] |
| Hep-2 (Epithelial Carcinoma) | 2.81 (µg/mL) | [3] | |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Large-cell Lung Carcinoma) | 6.1 | [4] |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Large-cell Lung Carcinoma) | 11.6 | [4] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon Cancer) | 0.985 | [5] |
| Calanquinone A | Multiple Cancer Cell Lines | 0.08 - 1.06 (µg/mL) | [6] |
| Denbinobin | Multiple Cancer Cell Lines | 0.08 - 1.06 (µg/mL) | [6] |
| 1,5,6-trimethoxy-2,7-dihydroxy-phenanthrene | HeLa (Cervical Cancer) | 0.42 | [7] |
| HepG2 (Liver Cancer) | 0.20 | [7] | |
| Compound 12 (from Dendrobium nobile) | A549 (Lung Cancer) | 16.29 | [7] |
| SW480 (Colon Cancer) | 18.97 | [7] | |
| MCF-7 (Breast Cancer) | 23.75 | [7] | |
| Phenanthrene Imidazole 26 | Human Whole Blood (mPGES-1 inhibition) | 0.20 | [8] |
| Phenanthrene Imidazole 44 | Human Whole Blood (mPGES-1 inhibition) | 0.14 | [8] |
| Phenanthrene derivative T26 | Pim-3 Kinase Inhibition | - | [9] |
Note: IC50 values reported in µg/mL have been maintained as in the source to avoid potential conversion errors without molar mass information.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound and its potential analogs.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the activity of the E1 enzyme.
Caption: Workflow for an in vitro E1 inhibition assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the reaction buffer (typically containing Tris-HCl, MgCl2, and DTT), recombinant human E1 enzyme, ubiquitin, and ATP.
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. A vehicle control (solvent only) must be included.
-
Incubation: Initiate the reaction by adding ATP and incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection of E1-Ubiquitin Conjugate: The formation of the E1-ubiquitin thioester intermediate is a measure of E1 activity. This can be detected in several ways:
-
SDS-PAGE and Western Blotting: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. Separate the proteins by electrophoresis and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to visualize the E1-Ub conjugate band. The intensity of this band is quantified to determine the extent of inhibition.
-
Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ubiquitin. The formation of the larger E1-Ub conjugate results in a change in the polarization of the emitted light upon excitation. This change is measured using a plate reader and is proportional to E1 activity.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic phenanthrene derivatives or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Based on the available data for synthetic phenanthrene derivatives, some preliminary structure-activity relationships can be inferred for their cytotoxic activity:
-
Substitution Pattern: The position and nature of substituents on the phenanthrene ring significantly influence cytotoxic activity. For instance, a hydroxyl group at the C-3 position of the phenanthrene skeleton in phenanthrene-based tylophorine derivatives was found to be favorable for activity[4][10].
-
Side Chains: The nature of the side chain attached to the phenanthrene core is crucial. In a series of phenanthrene-based tylophorine derivatives, the amino acid side chain at the C-9 position influenced cytotoxicity[4].
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as imidazole or thiazolidinedione, to the phenanthrene scaffold has yielded potent anticancer agents[5][8].
Conclusion and Future Directions
This compound stands out as a unique natural product with a defined mechanism of action targeting the ubiquitin-activating enzyme E1. While the exploration of its direct synthetic analogs is still in its infancy, the broader family of phenanthrene derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. The diverse cytotoxic activities and mechanisms of action observed for synthetic phenanthrenes highlight the rich chemical space that can be explored.
Future research should focus on:
-
Synthesis and Evaluation of Direct this compound Analogs: To establish a clear structure-activity relationship for E1 inhibition and to optimize the potency and selectivity of this class of inhibitors.
-
Mechanism of Action Studies for Cytotoxic Phenanthrenes: To determine if other phenanthrene derivatives exert their anticancer effects through the inhibition of the ubiquitin-proteasome pathway or other cellular targets.
-
In Vivo Efficacy Studies: To translate the promising in vitro activities of potent phenanthrene compounds into preclinical and potentially clinical development.
By combining the insights from the unique mechanism of this compound with the synthetic tractability and diverse biological activities of other phenanthrene derivatives, researchers can pave the way for the development of a new generation of targeted cancer therapeutics.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Panepophenanthrin's Specificity for the Ubiquitin E1 Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Panepophenanthrin's specificity for the ubiquitin E1 enzyme against other known E1 inhibitors. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies of the ubiquitin-proteasome system (UPS).
The ubiquitination cascade is a fundamental cellular process tightly regulated by a sequential enzymatic pathway involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E1 enzyme stands at the apex of this cascade, initiating the entire process by activating ubiquitin in an ATP-dependent manner. Its critical role makes it a compelling target for therapeutic intervention in various diseases, including cancer. This compound, a natural product isolated from the mushroom Panus rudis, has been identified as an inhibitor of the ubiquitin E1 enzyme. This guide compares its performance with other well-characterized E1 inhibitors, namely PYR-41 and MLN7243 (TAK-243).
Quantitative Comparison of Ubiquitin E1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the ubiquitin E1 enzyme. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 Value | Specificity Notes |
| This compound | Ubiquitin E1 | ~72 µM[1] | Specificity against other ubiquitin-like E1 enzymes (e.g., for SUMO, NEDD8) has not been extensively reported in publicly available literature. |
| PYR-41 | Ubiquitin E1 | ~5-10 µM[1] | Known to increase protein SUMOylation, suggesting potential off-target effects on the SUMOylation pathway.[2] |
| MLN7243 (TAK-243) | Ubiquitin E1 (UAE/UBA1) | 1 nM | Exhibits weaker inhibitory activity against other ubiquitin-like activating enzymes, such as those for SUMO and NEDD8, demonstrating a higher degree of specificity for the ubiquitin E1 enzyme. |
Signaling Pathway and Inhibitor Mechanism of Action
The activation of ubiquitin by the E1 enzyme is the first crucial step in the ubiquitination cascade. This process is essential for the subsequent transfer of ubiquitin to E2 and E3 enzymes, ultimately leading to the ubiquitination of substrate proteins and their degradation by the proteasome or alteration of their function. E1 inhibitors block this initial step, thereby globally disrupting protein ubiquitination.
Experimental Protocols
Determining the specificity and potency of E1 inhibitors requires robust in vitro assays. Below are detailed methodologies for two key experiments commonly used to characterize these compounds.
In Vitro Ubiquitin E1 Inhibition Assay (Thioester Formation)
This assay directly measures the formation of the thioester bond between the E1 enzyme and ubiquitin, which is a critical step in the activation process.
Materials:
-
Recombinant human Ubiquitin E1 enzyme
-
Recombinant human Ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor compounds (this compound, PYR-41, MLN7243) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare reaction mixtures containing assay buffer, a fixed concentration of E1 enzyme, and varying concentrations of the inhibitor or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ubiquitin and ATP to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding non-reducing SDS-PAGE sample buffer. It is crucial to use non-reducing buffer to preserve the thioester bond.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate, which will appear as a higher molecular weight band compared to free ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
ATP-PPi Exchange Assay for E1 Activity
This assay measures the first step of E1 activation, the ATP-dependent adenylation of ubiquitin, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Recombinant human Ubiquitin E1 enzyme
-
Recombinant human Ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
[³²P]Pyrophosphate
-
Activated charcoal
-
Scintillation counter and vials
Procedure:
-
Prepare reaction mixtures containing assay buffer, E1 enzyme, ATP, ubiquitin, and varying concentrations of the inhibitor or DMSO.
-
Initiate the reaction by adding [³²P]PPi.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reactions by adding a solution of activated charcoal in perchloric acid. The charcoal binds to the newly formed [³²P]ATP.
-
Pellet the charcoal by centrifugation and wash it to remove unincorporated [³²P]PPi.
-
Resuspend the charcoal pellet in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the E1 enzyme activity. Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
Specificity and Off-Target Effects
An ideal E1 inhibitor should be highly specific for the ubiquitin E1 enzyme with minimal activity against the E1 enzymes of other ubiquitin-like modifiers (UBLs) such as SUMO (Small Ubiquitin-like Modifier) and NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8).
-
This compound: As of the latest available data, the selectivity profile of this compound against other UBL E1 enzymes has not been extensively characterized and published. Researchers should exercise caution and perform their own selectivity studies if off-target effects are a concern.
-
PYR-41: Studies have shown that treatment of cells with PYR-41 leads to an increase in global protein SUMOylation.[2] This suggests that while PYR-41 primarily targets the ubiquitin E1, it may have indirect or off-target effects on the SUMOylation pathway. The exact mechanism for this increase in SUMOylation is still under investigation but may be due to the competition between ubiquitin and SUMO for modification of the same lysine residues on substrate proteins.
-
MLN7243 (TAK-243): This compound has been shown to be a potent and selective inhibitor of the ubiquitin E1 enzyme (UBA1). It exhibits significantly weaker inhibition of the E1 enzymes for SUMO (SAE) and NEDD8 (NAE), making it a more specific tool for studying the consequences of ubiquitin E1 inhibition.
Conclusion
This compound serves as a valuable tool for studying the ubiquitin-proteasome system due to its inhibitory effect on the E1 enzyme. However, its relatively lower potency compared to synthetic alternatives and the lack of comprehensive specificity data warrant careful consideration. For studies requiring high potency and specificity, MLN7243 (TAK-243) currently represents a superior choice. PYR-41 offers intermediate potency but its known effect on the SUMOylation pathway should be taken into account when interpreting experimental results. Researchers are encouraged to carefully consider the specific requirements of their experimental system when selecting an E1 inhibitor.
References
Evaluating the Off-Target Effects of Panepophenanthrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, has been identified as a potent inhibitor of the ubiquitin-activating enzyme (E1).[1] As the gatekeeper of the ubiquitin-proteasome system (UPS), E1 is a compelling target for therapeutic intervention in various diseases, including cancer. However, the clinical success of any targeted inhibitor hinges on its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for evaluating the potential off-target effects of this compound by examining data from other well-characterized E1 inhibitors and outlining the key experimental protocols required for a thorough assessment.
On-Target and Off-Target Profiles of Ubiquitin-Activating Enzyme (E1) Inhibitors
While direct experimental data on the off-target profile of this compound is not yet publicly available, an analysis of other clinical and preclinical E1 inhibitors provides a valuable context for potential cross-reactivities and off-target liabilities. The following table summarizes the known on-target and documented off-target effects of this compound and comparator E1 inhibitors.
| Compound | Primary Target | Known Off-Target Effects |
| This compound | Ubiquitin-Activating Enzyme (E1) | Data not yet available |
| TAK-243 (MLN7243) | Ubiquitin-Activating Enzyme (E1/UBA1)[2][3] | Substrate of ABCG2 (BCRP) efflux pump[4][5] |
| Pevonedistat (MLN4924) | NEDD8-Activating Enzyme (NAE) | Activation of ERK signaling via EGFR dimerization[6] |
| PYR-41 | Ubiquitin-Activating Enzyme (E1)[7][8] | Increased protein sumoylation[7][8] |
Experimental Protocols for Off-Target Profiling
To comprehensively evaluate the selectivity of this compound, a multi-pronged approach employing a suite of biochemical and cell-based assays is recommended. Below are detailed methodologies for key experiments.
Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases, a common source of off-target effects for small molecule inhibitors.
Methodology:
-
Assay Platform: A radiometric kinase assay, such as the HotSpot℠ platform, or a fluorescence-based assay like TR-FRET is employed.
-
Procedure:
-
A panel of recombinant human kinases (e.g., the 400+ kinase panel from Eurofins DiscoverX or Reaction Biology) is utilized.
-
This compound is serially diluted and incubated with each kinase, a specific substrate (peptide or protein), and ATP (often at or near the Km for each kinase).
-
For radiometric assays, ³³P-ATP is used, and the incorporation of the radiolabel into the substrate is measured by scintillation counting after capture on a filter membrane.
-
For TR-FRET assays, a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule are used to generate a FRET signal upon phosphorylation.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is determined for each kinase in the panel.
-
-
Data Analysis: Results are typically expressed as the percent inhibition at a given concentration or as IC₅₀ values. A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Culture and Treatment:
-
Human cells (e.g., a cancer cell line relevant to the intended therapeutic application) are cultured to ~80% confluency.
-
Cells are treated with this compound at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge and Lysis:
-
The treated cells are harvested, washed, and resuspended in a buffered solution.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cells are lysed by freeze-thaw cycles or detergent-based lysis buffers.
-
-
Separation and Protein Quantification:
-
The soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of a specific protein of interest in the soluble fraction is quantified by Western blotting or mass spectrometry (proteome-wide CETSA).
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.
Proteome-Wide Analysis by Mass Spectrometry
Objective: To obtain an unbiased, global view of the cellular proteins that are altered in expression or post-translational modification in response to this compound treatment.
Methodology:
-
Sample Preparation:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed, and proteins are extracted.
-
Proteins are digested into peptides, for example, with trypsin.
-
Peptides may be labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments to determine the peptide sequence and identify the parent protein.
-
-
Data Analysis:
-
The resulting spectra are searched against a protein database to identify and quantify thousands of proteins.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Bioinformatics tools are used to perform pathway analysis and identify cellular processes that are perturbed by the compound.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of this compound's mechanism and the evaluation of its off-target effects, the following diagrams illustrate the ubiquitin-proteasome system, a typical kinase profiling workflow, and the logic of a CETSA experiment.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on E1.
Caption: A generalized workflow for in vitro kinase profiling to assess compound selectivity.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Conclusion
This compound holds promise as a novel therapeutic agent targeting the ubiquitin-activating enzyme E1. However, a thorough evaluation of its off-target effects is paramount for its continued development. While direct experimental data for this compound is currently lacking, the off-target profiles of comparator E1 inhibitors such as TAK-243, Pevonedistat, and PYR-41 highlight potential areas of concern, including interactions with drug transporters and other signaling pathways. The experimental protocols outlined in this guide provide a robust framework for systematically characterizing the selectivity of this compound. The resulting data will be crucial for predicting potential toxicities, understanding its full mechanism of action, and ultimately determining its therapeutic potential.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. | Semantic Scholar [semanticscholar.org]
Panepophenanthrin: A Comparative Guide to its Potency as a Ubiquitin-Activating Enzyme (E1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panepophenanthrin's potency against other natural product inhibitors of the ubiquitin-activating enzyme (E1), the crucial initiating enzyme in the ubiquitin-proteasome pathway. The ubiquitin-proteasome system is a key regulator of protein degradation and cellular processes, making its components, including E1, attractive targets for therapeutic development, particularly in oncology.
Overview of this compound
This compound is a complex tetracyclic natural product isolated from the fermentation broth of the mushroom Panus rudis. It has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1).[1] By targeting the first step in the ubiquitination cascade, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent degradation by the proteasome.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a multi-step enzymatic process responsible for the degradation of most intracellular proteins. This pathway is initiated by the ubiquitin-activating enzyme (E1), which activates a ubiquitin molecule in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to a target protein. This process is repeated to form a polyubiquitin chain, which marks the target protein for degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Comparative Potency of Natural Product E1 Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Source | Target | IC50 (µM) |
| This compound | Panus rudis (Mushroom) | Ubiquitin-Activating Enzyme (E1) | ~40.4 |
| Himeic Acid A | Aspergillus sp. (Marine Fungus) | Ubiquitin-Activating Enzyme (E1) | ~50 |
| Largazole | Marine Cyanobacterium | Ubiquitin-Activating Enzyme (E1) | ~29 |
Note: The IC50 for this compound was calculated from the reported value of 17.0 µg/mL[1] and a molar mass of 420.46 g/mol .[2][3][4]
Based on the available data, Largazole demonstrates the highest potency as a natural product inhibitor of the ubiquitin-activating enzyme (E1), followed by this compound and then Himeic Acid A.[5] It is important to note that while these compounds all target the E1 enzyme, their mechanisms of action and selectivity may differ. For instance, Largazole and its derivatives have been shown to specifically inhibit the adenylation step of the E1 reaction.[5]
Experimental Protocols
The determination of the IC50 values for these inhibitors typically involves an in vitro ubiquitination assay. While the exact protocol used for this compound in the original 2002 publication by Sekizawa et al. is not detailed in the available literature, a general experimental workflow for an in vitro E1 inhibition assay using Western blotting is described below. This method is consistent with the techniques used to characterize other E1 inhibitors.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of a compound on the formation of the E1-ubiquitin thioester intermediate.
Caption: A generalized workflow for an in vitro ubiquitin-activating enzyme (E1) inhibition assay.
Materials and Reagents:
-
Purified recombinant human ubiquitin-activating enzyme (E1)
-
Purified recombinant ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ubiquitin, E1 enzyme, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the formation of the E1-ubiquitin thioester intermediate.
-
Reaction Termination: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. It is crucial to use a non-reducing buffer to preserve the thioester bond between E1 and ubiquitin.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the E1-ubiquitin complex.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a potent natural product inhibitor of the ubiquitin-activating enzyme (E1). When compared to other known natural product E1 inhibitors, its potency is in a similar micromolar range to that of Himeic Acid A and slightly less potent than Largazole. The continued investigation of these and other natural product inhibitors of the ubiquitin-proteasome pathway is a promising avenue for the discovery of novel therapeutic agents for the treatment of cancer and other diseases characterized by dysregulated protein degradation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of such inhibitors.
References
- 1. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Himeic acid A: a new ubiquitin-activating enzyme inhibitor isolated from a marine-derived fungus, Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Largazole and Its Derivatives Selectively Inhibit Ubiquitin Activating Enzyme (E1) | PLOS One [journals.plos.org]
Benchmarking Panepophenanthrin's Activity Against Known Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (UAE), against established chemotherapeutic agents. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from other known UAE inhibitors, PYR-41 and TAK-243, as functional proxies to benchmark its potential efficacy. The data is presented to offer insights into the potential of UAE inhibition as a therapeutic strategy in oncology.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the proxy UAE inhibitors and standard cancer drugs against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of Ubiquitin-Activating Enzyme (UAE) Inhibitors
| Compound | Target | Cancer Cell Lines | IC50 (µM) | Reference |
| PYR-41 | Ubiquitin-Activating Enzyme (E1) | Various | < 10 | [1] |
| TAK-243 | Ubiquitin-Activating Enzyme (UAE) | Variety of tumor cells | 0.006 - 1.31 | [2] |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs
| Drug | Mechanism of Action | Cancer Cell Line | IC50 (nM) | Reference |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | T47D (Breast Cancer) | 202.37 ± 3.99 | [3] |
| PNT1A (Prostate - Non-tumor) | 170.5 | [4] | ||
| 22Rv1 (Prostate Cancer) | 234.0 | [4] | ||
| LNCaP (Prostate Cancer) | 169.0 | [4] | ||
| Paclitaxel | Microtubule stabilization | Eight human tumor cell lines | 2.5 - 7.5 | [5] |
| T47D (Breast Cancer) | 1577.2 ± 115.3 | [3] | ||
| Cisplatin | DNA cross-linking | SKOV-3 (Ovarian Cancer) | 2,000 - 40,000 | [6] |
| Endometrial Adenocarcinoma Cell Lines | 22 - 560 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Ubiquitination Assay
This assay is designed to measure the activity of the ubiquitin-activating enzyme (E1) and the inhibitory effect of compounds like this compound.
Materials:
-
Purified UBE1 (E1 enzyme)
-
Ubiquitin
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Luminescence reader
Procedure:
-
A master mix containing kinase assay buffer, ATP, and ubiquitin is prepared and added to the wells of a 96-well plate.
-
The test inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the designated "Test Inhibitor" wells. A diluent solution is added to the "Positive Control" and "Negative Control" wells.
-
The reaction is initiated by adding diluted UBE1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Kinase assay buffer is added to the "Negative Control" wells.
-
The plate is incubated at 30°C for 45 minutes to allow the ubiquitination reaction to proceed.
-
Following incubation, a detection reagent (e.g., Kinase-Glo® MAX) is added to each well.
-
The plate is incubated at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
The luminescence of each well is measured using a luminescence reader. The inhibition of UBE1 activity is calculated by comparing the signal from the "Test Inhibitor" wells to the "Positive Control" wells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and determine the IC50 values.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, Doxorubicin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cancer cells are treated with the test compounds for a specified time.
-
Both adherent and floating cells are collected, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by UAE inhibition and a typical experimental workflow for evaluating anti-cancer compounds.
Figure 1: Inhibition of the Ubiquitin-Proteasome System by this compound.
Figure 2: Signaling pathway for apoptosis induction via UAE inhibition.
Figure 3: Workflow for benchmarking anticancer drug activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. scitepress.org [scitepress.org]
- 4. Modulation of induced cytotoxicity of doxorubicin by using apoferritin and liposomal cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Panepophenanthrin and UBEI-41: Potency, Mechanism, and Cellular Effects
In the landscape of ubiquitin-proteasome system (UPS) research, the ubiquitin-activating enzyme (E1) represents a critical upstream target for therapeutic intervention. As the initiator of the ubiquitination cascade, its inhibition can profoundly impact cellular processes ranging from protein degradation to signal transduction. This guide provides a detailed, data-driven comparison of two prominent E1 inhibitors: Panepophenanthrin, a natural product, and UBEI-41 (also known as PYR-41), a synthetic small molecule. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and experimental considerations of these two compounds.
At a Glance: Key Differences
| Feature | This compound | UBEI-41 (PYR-41) |
| Origin | Natural product from Panus rudis mushroom | Synthetic small molecule |
| In Vitro Potency (IC50 for E1) | ~72 μM | 5 to < 10 μM |
| Mechanism of Action | Inhibition of E1 | Irreversible inhibition of E1; also reported to induce protein cross-linking and inhibit some deubiquitinases (DUBs) |
| Cell Permeability | Not explicitly stated | Cell-permeable |
| Reported Cellular Effects | Limited data available | Blocks ubiquitination, inhibits NF-κB activation, induces apoptosis, stabilizes p53 |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and UBEI-41, providing a direct comparison of their biochemical potency and observed cellular activities.
Table 1: In Vitro E1 Enzyme Inhibition
| Compound | IC50 (μM) | Source |
| This compound | ~72[1] | [1] |
| UBEI-41 (PYR-41) | 5[2] | [2] |
| UBEI-41 (PYR-41) | < 10 |
Table 2: Cellular Effects of UBEI-41 (PYR-41)
| Assay | Cell Line | Concentration | Effect | Source |
| Inhibition of TNF-α production | RAW 264.7 macrophages | 5, 10, 20 μM | 38%, 81%, and 94% decrease, respectively | [3] |
| Inhibition of IκB degradation | RAW 264.7 macrophages | 10, 20 μM | Restoration to 89% and 95% of control levels | [3] |
| Inhibition of thioester formation | HCT116 cells | 10-25 μM (IC50) | Dose-dependent reduction | [4] |
| Induction of Apoptosis | Various cancer cell lines | Not specified | Induces p53-mediated apoptosis | [2] |
No comparable cellular data was readily available for this compound in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound and UBEI-41 both target the ubiquitin-activating enzyme E1, the first and essential step in the ubiquitination cascade. E1 activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), to the target protein.
UBEI-41 has been shown to be an irreversible inhibitor. Some studies suggest a broader mechanism for UBEI-41, including the induction of protein cross-linking and off-target effects on some deubiquitinases.[5] This contrasts with the current understanding of this compound, which is primarily described as a direct inhibitor of the E1 enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize E1 inhibitors.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the activity of the E1 enzyme.
Objective: To determine the IC50 value of an inhibitor for the E1 enzyme.
Materials:
-
Purified recombinant E1 enzyme
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)
-
Test compounds (this compound, UBEI-41) dissolved in DMSO
-
Detection reagent (e.g., ubiquitin-E1 thioester antibody, or a system to measure ATP consumption)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, purified E1 enzyme, and the test compound dilutions. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ubiquitin and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or a denaturing agent).
-
Quantify the E1 activity. This can be done through various methods, such as:
-
Western Blot: Detect the formation of the ubiquitin-E1 thioester intermediate using a specific antibody.
-
ATP Consumption Assay: Measure the amount of remaining ATP using a luciferase-based assay.
-
-
Plot the percentage of E1 inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
Cellular Ubiquitination Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit ubiquitination within a cellular context.
Objective: To determine the effect of an inhibitor on the ubiquitination of a specific protein or the overall ubiquitin conjugate profile.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound, UBEI-41)
-
Proteasome inhibitor (e.g., MG132) as a positive control for ubiquitin conjugate accumulation
-
Lysis buffer
-
Primary antibodies (anti-ubiquitin, anti-target protein, anti-loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate for chemiluminescence detection
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Optionally, treat cells with a proteasome inhibitor to induce the accumulation of ubiquitinated proteins.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ubiquitin or the target protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. A decrease in the high molecular weight smear of ubiquitinated proteins in the presence of the inhibitor indicates successful inhibition of the ubiquitination pathway.
Conclusion
This compound and UBEI-41 (PYR-41) are both valuable tools for studying the ubiquitin-proteasome system through the inhibition of the E1 enzyme. UBEI-41 demonstrates significantly higher potency in in vitro assays and is a cell-permeable compound with well-documented cellular effects, including the inhibition of NF-κB signaling and induction of apoptosis. In contrast, this compound is a less potent, natural product with a more limited characterization of its cellular activities in the available literature. The choice between these two inhibitors will depend on the specific experimental context, with UBEI-41 being more suitable for cell-based studies requiring a potent and well-characterized inhibitor, while this compound may be of interest for studies involving natural product scaffolds. The provided experimental protocols offer a starting point for researchers to further investigate and compare these and other E1 inhibitors.
References
- 1. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYR-41, Ubiquitin-activating enzyme (E1) inhibitor (CAS 418805-02-4) | Abcam [abcam.com]
- 3. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Panepophenanthrin's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Panepophenanthrin's activity as a ubiquitin-activating enzyme (E1) inhibitor. It offers a comparative analysis with other known E1 inhibitors, detailed experimental methodologies for replication, and visualizations of the relevant biological pathways and workflows.
Comparative Analysis of E1 Inhibitor Potency
This compound was identified as the first natural product inhibitor of the ubiquitin-activating enzyme (E1), a critical first step in the ubiquitin-proteasome pathway.[1] Its activity has been quantified and compared with other synthetic and natural compounds that target the same enzyme. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other notable E1 inhibitors.
| Compound | Type | IC50 (in vitro) | Reference |
| This compound | Natural Product | ~72 µM | [2] |
| Himeic acid A | Natural Product | ~50 µM | [2] |
| PYR-41 | Small Molecule | ~5 µM | [2] |
| NSC624206 | Small Molecule | Not specified | [2] |
The Ubiquitin-Proteasome Signaling Pathway
This compound exerts its effect by inhibiting the initial step of the ubiquitin-proteasome pathway. This pathway is a major mechanism for regulated protein degradation in eukaryotic cells, controlling processes such as cell cycle progression, signal transduction, and quality control of proteins.[3][4] The inhibition of the E1 enzyme by this compound blocks the entire downstream cascade, leading to the accumulation of proteins that would normally be targeted for degradation.
Experimental Protocols
To replicate the findings on this compound's inhibitory activity, a robust in vitro ubiquitin-activating enzyme (E1) inhibition assay is required. The following protocol is a generalized procedure based on methodologies described in the literature.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ubiquitin-activating enzyme (E1) activity.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Recombinant human Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorescently-labeled Ubiquitin (optional, for alternative detection methods)
-
SDS-PAGE gels (non-reducing)
-
Western blot apparatus and antibodies against Ubiquitin or E1 (if not using fluorescent ubiquitin)
-
Plate reader or gel imaging system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO only).
-
Prepare a reaction mixture containing E1 enzyme and ubiquitin in assay buffer.
-
-
Inhibition Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the E1/ubiquitin reaction mixture to each tube/well.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the ubiquitination reaction by adding ATP to each tube/well.
-
Incubate for a defined period (e.g., 30-60 minutes) at the same controlled temperature.
-
-
Termination and Analysis:
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by non-reducing SDS-PAGE. The formation of the E1-ubiquitin thioester conjugate (a higher molecular weight band) is the primary readout.
-
Visualize the bands. If using fluorescently-labeled ubiquitin, the gel can be directly imaged. If not, perform a Western blot using antibodies against ubiquitin or E1.
-
-
Data Analysis:
-
Quantify the intensity of the E1-ubiquitin thioester band for each this compound concentration and the control.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Panepophenanthrin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Panepophenanthrin. Given the limited publicly available quantitative toxicity data for this compound, a highly conservative approach to handling is mandatory to ensure the safety of all laboratory personnel.
Hazard Summary and Precautionary Measures
This compound is a potent compound with significant biological activity. Safety data sheets indicate that it is toxic if swallowed, harmful in contact with skin, and may be fatal if inhaled [1]. Therefore, stringent adherence to the following safety protocols is critical to minimize all potential routes of exposure.
Key Hazard Statements:
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C22H28O8 | PubChem |
| Molecular Weight | 420.5 g/mol | PubChem |
| Appearance | No data available | - |
| Odor | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
In the absence of defined OELs, all handling of this compound must be conducted under the principle of "As Low As Reasonably Practicable" (ALARP) exposure.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The required level of protection corresponds to a high-potency compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR). | To protect against inhalation of potentially fatal aerosols or fine powders[1][3]. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change gloves frequently and immediately if contaminated. | To prevent skin contact, which is a known route of harmful exposure[1][4]. |
| Body Protection | Disposable, impermeable gown with long sleeves and closed cuffs. A disposable lab coat is not sufficient. | To protect against skin contact and contamination of personal clothing[5]. |
| Eye and Face Protection | A full-face respirator provides integrated eye and face protection. If using a half-mask respirator, chemical splash goggles and a face shield are required. | To protect eyes and face from splashes and airborne particles[3][4]. |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers. | To prevent contamination of footwear and potential take-home exposure. |
Operational Plan for Handling this compound
All procedures involving this compound must be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation and environmental release.
Preparation and Weighing:
-
Designated Area: All handling of this compound, including weighing, must be conducted in a designated and clearly marked area within a chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing: Weigh the compound in a disposable weigh boat. Use anti-static tools if the powder is fine.
-
Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid generating aerosols.
Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for release.
-
Avoidance of Aerosols: All procedures that could generate aerosols (e.g., sonication, vortexing) must be performed in a contained manner.
-
Post-Handling: After handling, decontaminate all surfaces in the work area with an appropriate solvent and cleaning agent.
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance. If breathing has stopped, provide artificial respiration if trained to do so[1].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician[1][2].
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All solid waste (gloves, gowns, weigh boats, etc.) and liquid waste (solvents, reaction mixtures) contaminated with this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash[2].
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. rivm.nl [rivm.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
